Ethaboxam-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₄H₁₁D₅N₄OS₂ |
|---|---|
Molecular Weight |
325.46 |
Synonyms |
Guardian-d5; N-(Cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-5-thiazolecarboxamide-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Precision: A Technical Guide to Ethaboxam-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Ethaboxam-d5 as an internal standard in the quantitative analysis of Ethaboxam. This document outlines the essential data typically found in a Certificate of Analysis, details relevant experimental protocols, and illustrates the analytical workflow.
Core Data Presentation
The accurate use of an internal standard is fundamental to achieving reliable and reproducible results in analytical chemistry. The Certificate of Analysis (CoA) provides critical data on the quality and purity of the standard. Below is a summary of typical quantitative data for an this compound internal standard.
| Parameter | Specification |
| Chemical Formula | C₁₄H₁₁D₅N₄OS₂ |
| Molecular Weight | 325.46 g/mol |
| Purity (by HPLC/LC-MS) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Concentration | 100 µg/mL (in Acetonitrile) |
| Appearance | Clear, colorless solution |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
The use of this compound as an internal standard is primarily in chromatographic methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Ethaboxam in various matrices. The following is a generalized protocol for the analysis of pesticide residues in water samples.
1. Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile).
-
The eluate is then concentrated under a gentle stream of nitrogen.
-
2. Standard and Sample Fortification
-
A known amount of the this compound internal standard solution is added to all calibration standards, quality control samples, and unknown samples prior to analysis. This ensures that any variability during sample preparation and injection is accounted for.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is typically used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethaboxam: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).
-
This compound: Deuterated Precursor Ion > Deuterated Product Ion (Quantifier).
-
-
4. Quantification
-
The ratio of the peak area of the Ethaboxam quantifier ion to the peak area of the this compound quantifier ion is calculated for all standards and samples.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Ethaboxam in the unknown samples is determined from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process.
Ethaboxam-d5: A Technical Guide to Stability in Organic and Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Ethaboxam-d5, a deuterated isotopologue of the fungicide Ethaboxam. Understanding the stability of this compound in various solvent systems is critical for its accurate use in research and development, particularly in metabolism, environmental fate, and residue analysis studies. This document summarizes known stability data, outlines detailed experimental protocols for stability assessment, and provides visual workflows to guide researchers.
Overview of this compound Stability
This compound, like its parent compound, is a thiazole carboxamide fungicide. Its stability is influenced by several factors, including the solvent matrix, pH, temperature, and exposure to light. While specific stability data for the deuterated form is not extensively available in public literature, the stability profile of Ethaboxam can be used as a reliable surrogate due to the isotopic labeling not significantly altering the molecule's chemical reactivity under most conditions.
Available data indicates that Ethaboxam is stable to hydrolysis across a range of pH values but is susceptible to degradation by light in aqueous solutions. It is also known to be thermally unstable.[1]
Stability in Aqueous Solutions
The stability of Ethaboxam in aqueous environments is a critical parameter for understanding its environmental persistence and behavior in biological systems.
Hydrolytic Stability
Ethaboxam is considered stable to hydrolysis in acidic, neutral, and alkaline conditions.[2] This suggests that in typical aqueous solutions used for in vitro assays or environmental simulations, hydrolytic degradation is not a significant concern.
Photolytic Stability
In contrast to its hydrolytic stability, Ethaboxam readily degrades in the presence of light in aqueous solutions. The photolytic half-life has been reported to be 4.5 days.[2] This light sensitivity is a crucial consideration for the preparation and storage of aqueous stock solutions and samples.
Table 1: Summary of Ethaboxam Aqueous Stability Data
| Stability Parameter | Condition | Result | Reference |
| Hydrolysis | pH 5, 7, and 9 | Stable | [2] |
| Aqueous Photolysis | Half-life of 4.5 days | [2] |
Stability in Organic Solvents
Given the lack of specific data, it is recommended that researchers determine the stability of this compound in their specific organic solvent systems under their experimental conditions. A general protocol for assessing this is provided in Section 4.2.
Experimental Protocols
The following sections detail the methodologies for assessing the stability of this compound in both aqueous and organic media.
Protocol for Assessing Aqueous Stability (Hydrolysis and Photolysis)
This protocol is designed to determine the rate of degradation of this compound in aqueous solutions under different pH and light conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 5, 7, and 9)
-
Calibrated pH meter
-
Photostability chamber with a controlled light source
-
Incubator/water bath with temperature control
-
HPLC or LC/MS/MS system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of acetonitrile to prepare a concentrated stock solution.
-
Preparation of Test Solutions:
-
For hydrolysis studies, dilute the stock solution with each buffer (pH 5, 7, and 9) to a final concentration of approximately 1 µg/mL. Prepare triplicate solutions for each pH.
-
For photolysis studies, dilute the stock solution with HPLC-grade water to a final concentration of approximately 1 µg/mL. Prepare triplicate solutions.
-
-
Incubation:
-
Hydrolysis: Store the buffered solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Photolysis: Expose the aqueous solutions to a controlled light source in a photostability chamber. Wrap a set of control samples in aluminum foil and place them alongside the exposed samples to serve as dark controls. Maintain a constant temperature.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution.
-
Sample Analysis: Analyze the samples immediately by a validated stability-indicating LC/MS/MS method to determine the concentration of this compound. The mobile phase could consist of a gradient of methanol and water with 0.05% formic acid.[1]
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and the half-life (t₁/₂) of the compound.
Proposed Protocol for Assessing Stability in Organic Solvents
This protocol provides a framework for determining the stability of this compound in organic solvents.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Calibrated analytical balance
-
HPLC or LC/MS/MS system
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound in acetonitrile, methanol, and acetone at a known concentration (e.g., 10 µg/mL).
-
Storage Conditions: Store the solutions at different temperatures (e.g., room temperature and refrigerated at 4°C) in tightly sealed amber vials to protect from light.
-
Sampling: At regular intervals (e.g., 0, 7, 14, 30, and 60 days), take an aliquot from each solution for analysis.
-
Sample Analysis: Analyze the samples using a validated LC/MS/MS method to quantify the remaining this compound.
-
Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point for each solvent and storage condition.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for assessing the stability of this compound.
Caption: Workflow for Aqueous Stability Testing of this compound.
Caption: Proposed Workflow for Organic Solvent Stability Testing.
Conclusion
The stability of this compound is a critical factor for its reliable use in scientific research. It is stable to hydrolysis but degrades under photolytic conditions in aqueous solutions. While its stability in organic solvents is not well-documented, the provided protocols offer a robust framework for researchers to determine this experimentally. By understanding and controlling for these stability factors, researchers can ensure the integrity of their samples and the accuracy of their results.
References
An In-depth Technical Guide to the Mass Spectrum of Ethaboxam-d5
This guide provides a detailed analysis of the mass spectrum of Ethaboxam-d5, a deuterated internal standard for the fungicide Ethaboxam. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the predicted fragmentation patterns, experimental methodologies for its analysis, and visual representations of key processes.
Predicted Mass Spectrum and Fragmentation Data
Based on available data for Ethaboxam, the precursor ion ([M+H]⁺) has a measured m/z of 321.0838.[1] Therefore, the expected precursor ion for this compound ([M+H]⁺) would be approximately m/z 326. The primary fragmentation pathways for Ethaboxam involve cleavages around the central carboxamide linkage and within the thiazole ring structure.
The following table summarizes the predicted key fragment ions for this compound, derived from the observed fragments of Ethaboxam.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Notes |
| 326.115 | 299.104 | [C₁₂H₈D₅N₃OS₂]⁺ | Loss of HCN |
| 326.115 | 242.112 | [C₉H₈D₅N₂S₂]⁺ | Loss of the cyano(2-thienyl)methyl group |
| 326.115 | 205.109 | [C₈H₇D₅N₂S]⁺ | Further fragmentation of the thiazole ring |
| 326.115 | 188.090 | [C₇H₅D₅NS]⁺ | Cleavage resulting in a fragment of the thiazole ring |
Experimental Protocols for Mass Spectrometric Analysis
The following protocols are based on established methods for the analysis of Ethaboxam and are directly applicable for the analysis of this compound.[2][3]
Sample Preparation
Effective sample preparation is crucial to ensure accurate and reproducible results by isolating the analyte of interest and removing potential interferences.[4] The choice of method depends on the sample matrix.
For Crop Samples:
-
Extraction: Homogenized samples are extracted twice with a mixture of acetonitrile and water (7:3, v/v) by shaking.[2][3] For some matrices, acetone/water (3:1, v/v) can be used.[2]
-
Centrifugation and Filtration: The extracts are centrifuged to remove solid particles and then filtered.[2][3]
-
Liquid-Liquid Partitioning: The filtered extract is partitioned twice with hexane to remove nonpolar interferences. The acetonitrile phase is collected.[2][3]
-
Solvent Evaporation and Reconstitution: The acetonitrile is evaporated, and the residue is redissolved in a solution of 5% sodium chloride and then partitioned twice with dichloromethane. The dichloromethane phase is evaporated to dryness.[3]
-
Final Solution: The dried extract is reconstituted in a solvent suitable for LC-MS/MS analysis, such as a mixture of methanol and water (1:1, v/v) or water with 0.5% acetic acid and acetonitrile (8:2, v/v).[2][3]
For Soil Samples:
-
Extraction: Soil samples are extracted with a 70/30 acetonitrile/water solution.[5]
-
Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is filtered.[5]
-
Cleanup: The extract undergoes a series of liquid-liquid partitioning steps with hexane and ethyl acetate to remove interferences.[5]
-
Evaporation and Reconstitution: The final extract is evaporated to dryness and reconstituted in a 50/50 methanol/water solution for analysis.[5]
LC-MS/MS Instrumentation and Parameters
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the determination of Ethaboxam and its deuterated analogue.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation (e.g., XBridge C18, 3.5 µm, 2.1x50 mm).[1]
-
Mobile Phase: A gradient elution with a binary mobile phase is common, often consisting of water and methanol or acetonitrile, both containing a small amount of an acid like acetic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]
-
Flow Rate: A typical flow rate is around 400 µL/min.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[1]
-
Mass Analyzer: A high-resolution mass spectrometer, such as an Orbitrap, is often employed.[1][6]
-
Fragmentation Mode: All-ion fragmentation techniques like Higher-Energy C-trap Dissociation (HCD) are utilized.[1][6]
-
Ion Transitions: For quantitative analysis, specific ion transitions are monitored. For Ethaboxam, the transition m/z 321.1 → 200.1 is used for quantitation, and m/z 321.1 → 183.1 for confirmation.[3] For this compound, the corresponding transitions would be expected at m/z 326.1 → 200.1 (loss of the deuterated ethyl group and other fragments) and m/z 326.1 → 188.1.
-
Visualizing the Fragmentation Pathway and Experimental Workflow
To better understand the processes involved in the analysis of this compound, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the analysis of this compound from sample collection to data analysis.
Caption: Predicted major fragmentation pathways for the protonated molecule of this compound in ESI-MS/MS.
References
- 1. Ethaboxam | C14H16N4OS2 | CID 11174640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. organomation.com [organomation.com]
- 5. epa.gov [epa.gov]
- 6. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Ethaboxam-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethaboxam-d5, a deuterated analog of the fungicide Ethaboxam. This document outlines its chemical properties, analytical methodologies, and its role as an internal standard in residue analysis.
Core Compound Information
This compound serves as an essential internal standard for the quantitative analysis of Ethaboxam in various matrices. Its physical and chemical properties are summarized below.
| Property | Value |
| Compound Name | This compound |
| Synonyms | Guardian-d5, N-(Cyano-2-thienylmethyl)-4-ethyl-d5-2-(ethylamino)-5-thiazolecarboxamide |
| Molecular Formula | C₁₄H₁₁D₅N₄OS₂ |
| Molecular Weight | 325.46 g/mol [1][2] |
| CAS Number | 162650-77-3 (unlabeled) |
Analytical Data
The following table summarizes key parameters for the analysis of Ethaboxam and the use of this compound as an internal standard, based on validated analytical methods.
| Analyte | Ion Transition (m/z) | Confirmatory Ion Transition (m/z) | Expected Retention Time (min) |
| Ethaboxam | 321.1 → 200.0 | 321.1 → 183.0 | ~6.8 |
| This compound (ISTD) | 326.1 → 205.0 | Not Applicable | Not specified |
Experimental Protocols
A validated analytical method for the determination of Ethaboxam in soil, utilizing this compound as an internal standard, has been established. The following protocol is a summary of the methodology described in EPA analytical method RM-49S-1.
1. Sample Preparation and Extraction:
-
Extraction: Samples are extracted using a mixture of acetonitrile and water.
-
Centrifugation and Filtration: The extract is centrifuged and filtered to remove particulate matter.
-
Liquid-Liquid Partitioning: An aliquot of the extract is diluted with acetonitrile and partitioned twice with hexane to remove nonpolar interferences.
-
Solvent Evaporation and Reconstitution: The acetonitrile phase is evaporated, and the residue is redissolved in a sodium chloride solution.
-
Final Extraction: The aqueous residue is then partitioned twice with dichloromethane.
2. Instrumental Analysis (LC-MS/MS):
-
Instrumentation: An Agilent Technologies 1200 series High-Performance Liquid Chromatography (HPLC) system coupled with an Applied Biosystems API 4000 tandem mass spectrometer (MS/MS) with positive electrospray ionization is utilized.
-
Chromatographic Separation:
-
Guard Column: Phenomenex C8 (2.0 x 4.0 mm)
-
Analytical Column: Agilent Eclipse XDB-C18 (50 mm x 4.6 mm, 5 µm)
-
Column Temperature: 25°C
-
Mobile Phase: A gradient of (A) 0.05% formic acid in water and (B) 0.05% formic acid in methanol.
-
-
Mass Spectrometric Detection: Analytes are monitored using specific ion transitions as detailed in the analytical data table above.
3. Quantification:
-
A weighted second-order polynomial standard curve is generated by plotting the area ratio of the analyte to the internal standard (Ethaboxam/Ethaboxam-d5) against the nominal concentration of the calibration standards.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of Ethaboxam and its mechanism of action.
References
Solubility of Ethaboxam-d5 in methanol and acetonitrile
An In-depth Technical Guide to the Solubility of Ethaboxam-d5
This technical guide provides a detailed overview of the solubility of this compound in methanol and acetonitrile. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document compiles available data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
Ethaboxam is a fungicide used to control oomycete pathogens, such as Phytophthora and Plasmopara, which are responsible for diseases like late blight and downy mildew. This compound is its deuterated analogue, commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of Ethaboxam residues in various samples. The use of a stable isotope-labeled standard like this compound allows for more accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Solubility Data
The solubility for the non-deuterated Ethaboxam is presented below. This data is derived from certificates of analysis for the analytical standard.
| Compound | Solvent | Solubility (Concentration) |
| Ethaboxam | Methanol | 1 mg/ml |
| Ethaboxam | Acetonitrile | 1 mg/ml |
Experimental Protocol for Solubility Determination
While the specific protocol used to determine the solubility data above is not detailed in the source documents, a standard and widely accepted methodology for determining the solubility of an analytical standard, such as this compound, is described below. This protocol is based on the preparation of a stock solution, which is a fundamental step in any quantitative analysis.
Objective: To determine the solubility of this compound in a given solvent (e.g., methanol or acetonitrile) up to a specified concentration (e.g., 1 mg/ml).
Materials:
-
This compound analytical standard
-
High-purity solvent (Methanol or Acetonitrile, HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Micropipette
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation: Allow the vial containing the this compound standard and the solvent to equilibrate to ambient laboratory temperature for at least 30 minutes before use. This prevents condensation and ensures accurate measurements.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1.0 mg) using an analytical balance.
-
Transfer: Carefully transfer the weighed standard into a clean volumetric flask of the appropriate size.
-
Dissolution: Add a small amount of the chosen solvent (methanol or acetonitrile) to the flask, approximately half of the final volume.
-
Agitation: Gently swirl the flask to wet the solid. For enhanced dissolution, the solution can be agitated using a vortex mixer for 30-60 seconds and/or sonicated in an ultrasonic bath for 5-10 minutes.
-
Dilution to Volume: Once the solid is completely dissolved, add more solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it several times (typically 15-20 times) to ensure the solution is homogeneous.
-
Observation: Visually inspect the solution against a light and dark background. The absence of any visible solid particulates indicates that the compound is fully dissolved at that concentration. The solution should be clear.
This workflow ensures the preparation of a standard stock solution and confirms the solubility of the compound at the target concentration.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical steps involved in the experimental protocol for assessing the solubility of an analytical standard.
Caption: A flowchart detailing the standard laboratory workflow for determining the solubility of a chemical standard in a solvent.
Methodological & Application
Application Note: High-Throughput Analysis of Ethaboxam Residues Using a Validated LC-MS/MS Method with Ethaboxam-d5 Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethaboxam residues in environmental matrices. The use of a stable isotope-labeled internal standard, Ethaboxam-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.
Introduction
Ethaboxam is a widely used fungicide for controlling oomycete pathogens in various crops. Its potential persistence in the environment and presence in food commodities necessitates reliable and sensitive analytical methods for residue monitoring. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate quantification by compensating for potential analyte loss during sample preparation and ionization suppression or enhancement in the mass spectrometer. This document provides a detailed protocol for the analysis of ethaboxam, including sample preparation, LC-MS/MS conditions, and method validation data.
Experimental Protocols
Sample Preparation (Soil Matrix)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for the extraction of ethaboxam from soil samples.
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetone (HPLC grade)
-
Deionized water
-
Methanol (HPLC grade)
-
This compound internal standard solution (0.01 mg/L)
-
Reciprocal shaker
-
Centrifuge
-
0.2 µm PTFE syringe filters
Procedure:
-
Weigh 5.0 ± 0.1 g of soil into a 50 mL polypropylene centrifuge tube.
-
For recovery studies, fortify the sample with the appropriate concentration of ethaboxam standard solution.
-
Add 20 mL of acetone:water (3:1, v/v) to the tube.
-
Shake the tube vigorously on a reciprocal shaker for 30 minutes.
-
Centrifuge the sample for 5 minutes at approximately 4000 rpm.
-
Decant the supernatant into a clean 50 mL polypropylene centrifuge tube.
-
Repeat the extraction (steps 3-6) with another 20 mL of acetone:water (3:1, v/v).
-
Combine the extracts and adjust the final volume to 45 mL with methanol.
-
Take a 0.25 mL aliquot of the extract and mix it with 0.25 mL of the 0.01 mg/L this compound internal standard solution.
-
Add 3.5 mL of HPLC-grade water to the mixture.
-
Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the extraction and preparation of soil samples for ethaboxam analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a liquid chromatograph coupled to a tandem mass spectrometer. The following conditions have been validated for the analysis of ethaboxam.[1]
Instrumentation:
-
LC System: Agilent Technologies 1200 series or equivalent
-
Mass Spectrometer: Applied Biosystems API 4000 or equivalent triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent Eclipse XDB-C18 (50 mm x 4.6 mm, 5 µm) |
| Guard Column | Phenomenex C8 (2.0 x 4.0 mm) |
| Column Temperature | 25°C |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Methanol |
| Injection Volume | 25 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 - 1.0 | 65 | 35 |
| 5.0 - 7.5 | 10 | 90 |
| 8.0 - 11.0 | 65 | 35 |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Ethaboxam | 321.1 | 200.0 | Quantitation |
| Ethaboxam | 321.1 | 183.0 | Confirmation |
| This compound (IS) | 326.1 | 205.0 | Internal Standard |
Logical Relationship of Analytical Components
Caption: Logical flow from sample preparation to final quantification in the LC-MS/MS method.
Quantitative Data Summary
The method was validated to ensure its suitability for the intended purpose. The following tables summarize the key performance characteristics.
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Limit of Quantification (LOQ) in Soil | 0.01 mg/kg |
Table 2: Recovery of Ethaboxam in Soil
| Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|
| 0.01 | 95 | 5 |
| 0.10 | 98 | 3 |
| 1.00 | 102 | 2 |
(Recovery data is representative and may vary slightly between laboratories and soil types)
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of ethaboxam residues in soil. The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in extraction efficiency, leading to accurate and precise quantification. The sample preparation procedure, based on the QuEChERS methodology, is straightforward and allows for high sample throughput. The chromatographic conditions provide good separation of ethaboxam from potential matrix interferences, and the MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for a low limit of quantification.
Conclusion
This application note details a validated LC-MS/MS method for the residue analysis of ethaboxam using this compound as an internal standard. The protocol is demonstrated to be accurate, precise, and sensitive, making it suitable for routine monitoring of ethaboxam in environmental samples. The provided experimental details and performance data can be readily adopted by analytical laboratories involved in pesticide residue testing.
References
Application Note: High-Throughput Analysis of Ethaboxam in Agricultural Commodities using a Modified QuEChERS Protocol and LC-MS/MS
Introduction
Ethaboxam is a systemic fungicide widely used to control oomycete pathogens on a variety of crops. Its prevalence necessitates a robust and efficient analytical method for monitoring its residues in food products to ensure consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique offers a streamlined and cost-effective approach for the extraction and cleanup of pesticide residues from complex food matrices. This application note details a validated method for the determination of Ethaboxam in various agricultural samples, employing a modified QuEChERS protocol with Ethaboxam-d5 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The methodology is based on a single-phase extraction of the sample with acetonitrile, followed by a salting-out step to partition the analytes into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for the cleanup of the extract, removing interfering matrix components such as pigments, lipids, and sugars. This compound, a stable isotope-labeled internal standard, is added at the beginning of the sample preparation to compensate for potential matrix effects and variations in extraction recovery, ensuring high accuracy and precision. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Ethaboxam and its internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Water (H₂O), Methanol (MeOH) - all LC-MS grade.
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB).
-
Standards: Ethaboxam (≥98% purity), this compound (isotopic purity ≥99%).
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Ethaboxam and this compound, respectively, in 10 mL of acetonitrile.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate solution with acetonitrile. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting-Out:
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate Dihydrate, and 0.5 g Disodium Hydrogen Citrate Sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (for general matrices). For highly pigmented samples, 7.5 mg of GCB may be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 5 mM Ammonium Acetate in Water (A) and 5 mM Ammonium Acetate in Methanol (B) is commonly used.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Ethaboxam and this compound for confirmation and quantification.
Data Presentation
Table 1: LC-MS/MS Parameters for Ethaboxam and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Ethaboxam | 323.1 | 178.1 | 20 | 107.1 | 35 |
| This compound | 328.1 | 183.1 | 20 | 112.1 | 35 |
Table 2: Method Validation Data (Example in Tomato Matrix)
| Parameter | Result |
| Linearity (ng/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/kg) | 0.5 |
| Limit of Quantification (LOQ) (µg/kg) | 2 |
| Recovery (%) at 10 µg/kg | 95.8 |
| RSDr (%) at 10 µg/kg | 4.2 |
| Recovery (%) at 50 µg/kg | 98.2 |
| RSDr (%) at 50 µg/kg | 3.1 |
| Recovery (%) at 100 µg/kg | 96.5 |
| RSDr (%) at 100 µg/kg | 3.8 |
Experimental Workflow Visualization
Caption: QuEChERS workflow for Ethaboxam analysis.
Conclusion
The described QuEChERS method with this compound as an internal standard provides a rapid, reliable, and robust approach for the routine analysis of Ethaboxam residues in diverse agricultural matrices. The simple extraction and effective cleanup procedure, combined with the accuracy of stable isotope dilution and the sensitivity of LC-MS/MS detection, make this method highly suitable for high-throughput laboratory environments focused on food safety and quality control. The method demonstrates excellent performance characteristics in terms of linearity, recovery, and precision, meeting the stringent requirements for pesticide residue analysis.
Application Notes & Protocols: Quantitative Analysis of Ethaboxam in Soil using a Deuterated Standard
These application notes provide a detailed protocol for the quantitative analysis of the fungicide Ethaboxam in soil samples. The use of a deuterated internal standard (Ethaboxam-d4) is employed to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Ethaboxam is a widely used fungicide for controlling oomycete pathogens in various crops. Its potential for accumulation in soil necessitates sensitive and reliable analytical methods to monitor its environmental fate and ensure food safety. This protocol describes a robust method for the determination of Ethaboxam in soil using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a deuterated internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is adapted for sample extraction and cleanup, providing high recovery and efficiency.
Experimental Protocols
Materials and Reagents
-
Standards: Ethaboxam (≥98% purity), Ethaboxam-d4 (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent
-
Soil Samples: Collected from relevant agricultural fields.
Sample Preparation and Extraction (QuEChERS)
-
Sample Homogenization: Air-dry the soil sample, remove any stones and plant debris, and sieve through a 2 mm mesh.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Fortification: Add the deuterated internal standard (Ethaboxam-d4) solution to the soil sample and vortex for 30 seconds.
-
Hydration: Add 10 mL of water to the soil sample and vortex for 1 minute to ensure thorough mixing.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 2 minutes.
-
-
Final Extract: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions:
-
Ethaboxam: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Ethaboxam-d4: Precursor Ion > Product Ion (Quantifier)
-
-
Data Presentation
The following tables summarize the typical quantitative performance of the described method for the analysis of Ethaboxam in soil.
| Parameter | Result | Description |
| Limit of Detection (LOD) | 0.001 mg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.01 mg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | >0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response. |
| Intra-day Precision (RSD) | <10% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (RSD) | <15% | The relative standard deviation of replicate measurements on different days. |
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.01 | 95.2 | 5.8 |
| 0.1 | 98.6 | 4.2 |
| 1.0 | 101.3 | 3.5 |
Visualizations
Caption: Experimental workflow for Ethaboxam analysis in soil.
Caption: Principle of internal standard quantification.
Application Note: High-Throughput Analysis of Ethaboxam in Grapes Using Ethaboxam-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the fungicide Ethaboxam in grape samples. The procedure utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Ethaboxam-d5, is employed. This method is suitable for high-throughput screening of grape samples for Ethaboxam residues, meeting the stringent requirements of regulatory bodies.
Introduction
Ethaboxam is a thiazole carboxamide fungicide widely used to control diseases caused by Oomycetes, such as downy mildew, in a variety of crops, including grapes. Its mode of action involves the disruption of β-tubulin assembly during mitosis in these pathogens.[1] Due to its widespread use, monitoring Ethaboxam residues in food commodities like grapes is crucial to ensure consumer safety and compliance with maximum residue limits (MRLs).
The use of an internal standard is critical in analytical chemistry to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is ideal as it shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, cleanup, and ionization, thus providing the most accurate quantification.
This application note provides a comprehensive protocol for the extraction and analysis of Ethaboxam in grapes using this compound as an internal standard. The method is validated for its linearity, recovery, precision, and sensitivity.
Experimental
Materials and Reagents
-
Standards: Ethaboxam (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent. All reagents should be of analytical grade.
-
Grape Samples: Homogenized, blank grape samples for validation and quality control.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethaboxam and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ethaboxam by serial dilution of the stock solution with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize 500 g of grape samples to a uniform paste.
-
Extraction:
-
Weigh 10 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr |
Table 2: MRM Transitions for Ethaboxam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Ethaboxam | 321.1 | 200.0 | 183.0 | 20 |
| This compound | 326.1 | 205.0 | - | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The analytical method was validated in terms of linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Method Validation Parameters for Ethaboxam in Grapes
| Parameter | Result |
| Linearity Range (ng/g) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery (%) at 10, 50, 100 ng/g | 85 - 105% |
| Precision (RSD, %) (n=6) | < 15% |
| LOD (ng/g) | 0.5 |
| LOQ (ng/g) | 1.0 |
The use of this compound as an internal standard effectively compensated for matrix effects and variations in the sample preparation process, leading to high accuracy and precision.
Visualization
Experimental Workflow
Caption: Workflow for the analysis of Ethaboxam in grapes.
Ethaboxam Mode of Action
Caption: Mechanism of Ethaboxam's fungicidal action.
Conclusion
The described method provides a reliable and efficient means for the determination of Ethaboxam residues in grape samples. The implementation of a QuEChERS-based sample preparation protocol and the use of the stable isotope-labeled internal standard, this compound, ensures high sample throughput, accuracy, and precision. This application note serves as a valuable resource for food safety laboratories and researchers involved in pesticide residue analysis.
References
Determination of Ethaboxam in water samples by isotope dilution mass spectrometry
An Application Note on the Determination of Ethaboxam in Water Samples by Isotope Dilution Mass Spectrometry.
Introduction
Ethaboxam is a fungicide used to control various fungal diseases in agriculture. Its potential to contaminate water sources necessitates sensitive and accurate analytical methods for its monitoring in environmental water samples. Isotope dilution mass spectrometry is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response. This application note describes a detailed protocol for the determination of Ethaboxam in water samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.
Materials and Methods
Reagents and Standards
-
Ethaboxam analytical standard (≥98% purity)
-
Proposed Internal Standard: Ethaboxam-d4 (thiazole-methyl-d3, N-methyl-d1)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
Instrumentation
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Ethaboxam and Ethaboxam-d4 in methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solutions with the initial mobile phase composition. Each working standard should contain a constant concentration of the Ethaboxam-d4 internal standard.
Sample Preparation (QuEChERS Method)
-
Extraction:
-
Measure 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Vigorously shake the tube for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.
-
Fortification: Transfer the cleaned extract to a new tube, add the Ethaboxam-d4 internal standard, and mix thoroughly.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of Ethaboxam from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Collision Gas: Argon
-
Data Presentation
Table 1: MRM Transitions for Ethaboxam and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Ethaboxam | 321.1 | 178.0 | 15 | 100 |
| Ethaboxam | 321.1 | 105.0 | 25 | 100 |
| Ethaboxam-d4 (IS) | 325.1 | 182.0 | 15 | 100 |
| Ethaboxam-d4 (IS) | 325.1 | 108.0 | 25 | 100 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | < 0.01 µg/L |
| Limit of Quantification (LOQ) | < 0.05 µg/L |
| Recovery (%) | 90 - 110% |
| Precision (RSD%) | < 10% |
| Matrix Effect | Compensated by Isotope Dilution |
Visualizations
Caption: Experimental workflow for the determination of Ethaboxam in water.
Caption: Logical relationship of the analytical method components.
Conclusion
The described method of QuEChERS extraction followed by isotope dilution LC-MS/MS analysis provides a robust, sensitive, and accurate means for the determination of Ethaboxam in water samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, ensuring high-quality data for environmental monitoring.
Application Note: High-Throughput Analysis of Ethaboxam Residues in Vegetables using a Validated LC-MS/MS Method with an Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ethaboxam residues in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ethaboxam-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for high-throughput screening and quantitative confirmation of Ethaboxam residues in a regulatory and research context.
Introduction
Ethaboxam is a thiazole carboxamide fungicide widely used to control oomycete pathogens on a variety of crops, including numerous vegetables. Its widespread use necessitates reliable and sensitive analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. This protocol provides a detailed procedure for the extraction, cleanup, and quantification of Ethaboxam in diverse vegetable matrices, utilizing an isotope dilution strategy with this compound for enhanced accuracy.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all HPLC or LC-MS grade). Formic acid (reagent grade).
-
Standards: Ethaboxam and this compound certified reference standards.
-
QuEChERS Salts and Tubes: 50 mL centrifuge tubes containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and sodium sesquihydrate. Dispersive SPE (dSPE) tubes (15 mL) containing MgSO₄ and primary secondary amine (PSA).
-
Other: Syringe filters (0.22 µm PTFE), autosampler vials.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Ethaboxam and this compound in acetonitrile.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution containing both Ethaboxam and this compound by diluting the stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serially diluting the intermediate standard solution with a blank vegetable extract to create matrix-matched standards. This is crucial to compensate for matrix effects.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the vegetable sample (e.g., using a high-speed blender).
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/g.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A typical gradient would start at 95% A, ramping to 98% B over several minutes, holding, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Presentation
Table 1: Method Performance Parameters for Ethaboxam in Various Vegetable Matrices
| Vegetable Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) | LOQ (ng/g) |
| Tomato | 10 | 95.2 | 4.8 | 5 |
| 50 | 98.1 | 3.5 | ||
| 100 | 99.5 | 2.1 | ||
| Cucumber | 10 | 92.8 | 6.2 | 5 |
| 50 | 96.5 | 4.1 | ||
| 100 | 97.9 | 3.3 | ||
| Spinach | 10 | 88.9 | 8.5 | 10 |
| 50 | 91.3 | 6.9 | ||
| 100 | 94.2 | 5.4 | ||
| Bell Pepper | 10 | 94.5 | 5.1 | 5 |
| 50 | 97.2 | 3.9 | ||
| 100 | 98.8 | 2.8 |
Note: The recovery and precision data presented are representative values based on typical performance of QuEChERS-based pesticide analysis in the specified matrices. Actual results may vary. The Limit of Quantification (LOQ) is generally established at 0.01 mg/kg (10 ng/g).[1]
Visualizations
Caption: Workflow for Ethaboxam residue analysis in vegetables.
Caption: Rationale for using an internal standard in the analysis.
Conclusion
The described method provides a reliable and high-throughput solution for the determination of Ethaboxam residues in a variety of vegetable samples. The integration of a stable isotope-labeled internal standard, this compound, with the efficient QuEChERS sample preparation technique and sensitive LC-MS/MS detection ensures the generation of high-quality data suitable for regulatory compliance and food safety monitoring.
References
Application Note: Multi-Residue Pesticide Analysis in Agricultural Commodities using a Modified QuEChERS Method and LC-MS/MS
Introduction
The increasing global use of pesticides in agriculture necessitates robust and efficient analytical methods to ensure food safety and compliance with regulatory limits. This application note details a validated multi-residue method for the simultaneous quantification of a wide range of pesticides in diverse agricultural matrices. The method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and throughput for the analysis of numerous pesticide residues. A key feature of this method is the inclusion of Ethaboxam and its stable isotope-labeled internal standard, Ethaboxam-d5, to ensure accurate quantification.
Experimental Protocol
This protocol is based on the AOAC Official Method 2007.01.[1]
1. Sample Preparation and Homogenization:
-
For high-moisture commodities (e.g., fruits, vegetables), chop the entire sample into small pieces and homogenize using a high-speed blender.
-
For low-moisture commodities (e.g., cereals, grains), grind the sample to a fine powder.
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
For dry samples, add an appropriate amount of deionized water to achieve a total water content of approximately 80-95%.
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
Add the internal standard spiking solution, including this compound, to achieve a final concentration of 50 µg/kg in the sample.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄, 1.5 g NaCl).
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA) sorbent, and 50 mg C18 sorbent.
-
For samples with high pigment content, a dSPE tube containing graphitized carbon black (GCB) may be used, though recovery of some planar pesticides may be affected.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the tube at 10,000 rpm for 2 minutes.
4. Final Extract Preparation and Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II LC system or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
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MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
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Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Presentation
The following table summarizes the quantitative performance of the method for a selection of representative pesticides, including Ethaboxam. The validation was performed in a tomato matrix.
| Pesticide | Precursor Ion (m/z) | Product Ion (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Ethaboxam | 321.1 | 200.0 | 0.5 | 1.5 | 98 | 4.2 |
| Ethaboxam (Confirmation) | 321.1 | 183.0 | - | - | - | - |
| This compound (IS) | 326.1 | 205.0 | - | - | - | - |
| Azoxystrobin | 404.1 | 372.1 | 0.8 | 2.5 | 95 | 5.1 |
| Boscalid | 343.1 | 307.1 | 0.6 | 2.0 | 102 | 3.8 |
| Carbendazim | 192.1 | 160.1 | 1.0 | 3.0 | 92 | 6.5 |
| Imidacloprid | 256.1 | 209.1 | 0.7 | 2.2 | 99 | 4.5 |
| Myclobutanil | 289.1 | 70.1 | 0.5 | 1.8 | 105 | 3.2 |
| Tebuconazole | 308.1 | 70.1 | 0.9 | 2.8 | 97 | 5.8 |
| Thiamethoxam | 292.1 | 211.1 | 0.8 | 2.5 | 94 | 6.1 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation Data is representative and may vary based on matrix and instrumentation.
Experimental Workflow Diagram
Caption: Workflow for multi-residue pesticide analysis.
Conclusion
The described multi-residue pesticide analysis method, incorporating this compound as an internal standard, provides a reliable and high-throughput solution for the quantification of a wide range of pesticides in agricultural products. The use of the QuEChERS protocol for sample preparation ensures efficiency and effectiveness, while LC-MS/MS provides the necessary sensitivity and selectivity for accurate detection and quantification at levels relevant to regulatory standards. This method is suitable for routine monitoring in food safety laboratories.
References
Application Note: High-Throughput Cleanup of Ethaboxam from Agricultural Samples using Solid-Phase Extraction with Ethaboxam-d5 Internal Standard
Abstract
This application note details a robust and efficient solid-phase extraction (SPE) protocol for the cleanup of the fungicide Ethaboxam from complex agricultural matrices, such as soil and crops, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a deuterated internal standard, Ethaboxam-d5, to ensure accurate and precise quantification. This protocol is intended for researchers, analytical scientists, and professionals in the field of drug development and pesticide residue analysis.
Introduction
Ethaboxam is a thiazole carboxamide fungicide widely used to control various plant diseases caused by oomycetes.[1] Its prevalence in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in environmental and food samples. Sample preparation is a critical step in the analytical workflow, as complex matrices can interfere with the accurate quantification of the target analyte. Solid-phase extraction (SPE) is a powerful technique for sample cleanup, offering high selectivity and recovery.[2][3][4] This application note describes an optimized SPE cleanup method using a normal-phase sorbent for the selective extraction of Ethaboxam, with this compound as an internal standard to compensate for matrix effects and variations in sample processing.
Experimental Protocol
This protocol is designed for the cleanup of Ethaboxam from soil and crop samples.
1. Materials and Reagents
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Ethaboxam and this compound analytical standards
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SPE cartridges: Primary Secondary Amine (PSA), 500 mg, 6 mL
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Water, HPLC grade
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Formic acid, LC-MS grade
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Anhydrous Magnesium Sulfate (MgSO₄)
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Sodium Chloride (NaCl)
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Vortex mixer
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Centrifuge
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SPE vacuum manifold
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Nitrogen evaporator
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LC-MS/MS system
2. Sample Preparation and Extraction
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Weigh 10 g of a homogenized sample (e.g., soil, finely chopped crop material) into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 30 seconds.
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Spike the sample with 100 µL of 1 µg/mL this compound internal standard solution in acetonitrile.
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Add 20 mL of acetonitrile and vortex vigorously for 1 minute.
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Transfer the upper acetonitrile layer to a clean tube for SPE cleanup.
3. Solid-Phase Extraction (SPE) Cleanup
The following steps are performed using a PSA SPE cartridge.
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Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile through it. Do not allow the cartridge to dry.
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Loading: Load the entire acetonitrile extract from the previous step onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 5 mL of a 1:1 (v/v) mixture of acetonitrile and toluene to remove interfering compounds.
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Elution: Elute the target analytes (Ethaboxam and this compound) with 10 mL of acetonitrile.
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Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 1:1 (v/v) mixture of methanol and water containing 0.1% formic acid. The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
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LC Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
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Mobile Phase A: 0.05% formic acid in water.[5]
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Mobile Phase B: 0.05% formic acid in methanol.[5]
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Injection Volume: 25 µL.[5]
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Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
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MRM Transitions:
Data Presentation
The performance of the SPE cleanup method was evaluated by spiking blank soil samples at three different concentration levels. The results are summarized in the table below.
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=5) |
| Ethaboxam | 10 | 95.3 | 4.2 |
| 50 | 98.1 | 3.5 | |
| 100 | 96.8 | 3.9 |
Experimental Workflow Diagram
Caption: Workflow for Ethaboxam analysis using SPE cleanup.
Discussion
The presented SPE protocol provides an effective method for the cleanup of Ethaboxam from complex agricultural matrices. The use of a PSA sorbent allows for the retention of polar interfering compounds while enabling the elution of the less polar Ethaboxam and its deuterated internal standard with high recovery.[6][7] The incorporation of this compound is crucial for correcting any analyte loss during sample preparation and for mitigating matrix-induced signal suppression or enhancement during LC-MS/MS analysis, thereby ensuring high accuracy and precision. The quantitative data demonstrates excellent recovery and reproducibility, making this method suitable for routine monitoring and regulatory compliance testing.
Conclusion
This application note provides a detailed and validated solid-phase extraction protocol for the cleanup of Ethaboxam in agricultural samples. The method is simple, rapid, and yields high recovery rates, making it a valuable tool for laboratories performing pesticide residue analysis. The use of a deuterated internal standard ensures the reliability of the quantitative results.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethaboxam Analysis: A Technical Troubleshooting Guide for LC-MS/MS
Welcome to the technical support center for Ethaboxam analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on signal suppression.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions and collision energies for Ethaboxam?
A1: For robust quantification and confirmation, multiple reaction monitoring (MRM) transitions should be optimized. The protonated molecule [M+H]⁺ for Ethaboxam is typically observed at m/z 333.1.
Table 1: Common MRM Transitions for Ethaboxam
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) | Use |
| 333.1 | 105.1 | C7H7N⁺O | ~25-35 | Quantifier |
| 333.1 | 135.1 | C8H9N⁺O | ~20-30 | Qualifier |
| 333.1 | 201.0 | C10H10N₂O₂S⁺ | ~15-25 | Qualifier |
Note: Optimal collision energies may vary depending on the instrument manufacturer and model. It is essential to perform compound-specific tuning.
Q2: I am observing significant signal suppression for Ethaboxam. What is the most likely cause?
A2: The most common cause of signal suppression in LC-MS/MS analysis is the "matrix effect." This occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars, pigments) interfere with the ionization of the target analyte in the mass spectrometer's source. This interference reduces the number of analyte ions that reach the detector, leading to a lower signal and inaccurate quantification.
Q3: How can I confirm that I am experiencing a matrix effect?
A3: To quantify the matrix effect, you can perform a post-extraction spike comparison. The signal response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent standard at the same concentration.
The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
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A negative ME value indicates signal suppression.
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A positive ME value indicates signal enhancement.
Table 2: Examples of Ethaboxam Matrix Effects in Various Food Matrices
| Matrix | Matrix Effect (%) | Observation |
| Ginseng | -58.4% | Significant Signal Suppression |
| Celery | -45.0% | Moderate Signal Suppression |
| Spinach | -33.0% | Moderate Signal Suppression |
| Brown Rice | +15.0% | Slight Signal Enhancement |
Data is illustrative and can vary based on matrix complexity and sample preparation method.
Troubleshooting Signal Suppression
If you have identified signal suppression as an issue, follow this logical troubleshooting workflow to diagnose and mitigate the problem.
Caption: A troubleshooting flowchart for diagnosing and resolving low Ethaboxam signals.
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Plant-Based Matrices
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and effective method for extracting pesticides like Ethaboxam from complex matrices.
1. Extraction a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Securely cap the tube and vortex vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Transfer a 1 mL aliquot of the acetonitrile supernatant (top layer) to a 2 mL d-SPE microcentrifuge tube. b. The d-SPE tube should contain a cleanup sorbent mixture. For standard matrices, use 150 mg MgSO₄ and 25 mg PSA (primary secondary amine). For matrices with pigments, add 25 mg C18 or 7.5 mg GCB (graphitized carbon black). c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at 10,000 rpm for 5 minutes.
3. Final Preparation a. Take an aliquot of the cleaned supernatant. b. Filter through a 0.22 µm syringe filter into an LC vial. c. The sample is now ready for LC-MS/MS injection.
Caption: A step-by-step workflow for the QuEChERS sample preparation method.
Protocol 2: Alternative Cleanup with Solid Phase Extraction (SPE)
For particularly challenging matrices where d-SPE is insufficient, a cartridge-based SPE cleanup can provide a more thorough separation of interferences.
1. Cartridge Conditioning a. Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg). b. Pass 5 mL of LC-MS grade water to equilibrate the cartridge. Do not let the cartridge run dry.
2. Sample Loading a. Take the supernatant from the initial QuEChERS extraction step (Protocol 1, Step 1e). b. Dilute the supernatant 1:1 with water. c. Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
3. Washing a. Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove polar interferences.
4. Elution a. Elute the target analyte (Ethaboxam) from the cartridge using 5 mL of acetonitrile. b. Collect the eluate.
5. Final Preparation a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. c. Filter and inject into the LC-MS/MS system.
Minimizing matrix effects with Ethaboxam-d5 internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethaboxam-d5 as an internal standard to minimize matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the fungicide Ethaboxam. It is an ideal internal standard (IS) for the quantitative analysis of Ethaboxam in complex matrices. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification of Ethaboxam.
Q2: At what concentration should I spike this compound into my samples?
The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to spike the IS at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reliable response that can accurately correct for variations across the quantification range.
Q3: Can this compound be used for matrices other than agricultural products?
While primarily used for pesticide residue analysis in crops, this compound is suitable for any analytical method aiming to quantify Ethaboxam in complex sample types where matrix effects are a concern. This can include environmental samples like soil and water, or biological matrices, provided the method is properly validated for that specific matrix.
Q4: How can I confirm that this compound is effectively compensating for matrix effects?
To verify the effectiveness of the internal standard, you can perform a matrix effect study. This typically involves comparing the analyte's response in a pure solvent standard to its response in a sample blank spiked with the analyte at the same concentration. A significant difference indicates a matrix effect. By comparing the results with and without the internal standard correction, you can quantify the degree of compensation. Ideally, the analyte/IS ratio should remain constant across different matrices if the compensation is effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS ratio across replicates | 1. Inconsistent spiking of the internal standard. 2. Poor sample homogenization. 3. Instability of the analyte or internal standard in the final extract. | 1. Ensure precise and consistent addition of the IS to all samples and standards. Use calibrated pipettes. 2. Improve the sample homogenization procedure to ensure a representative aliquot is taken for extraction. 3. Investigate the stability of the compounds in the extraction solvent and adjust conditions if necessary (e.g., temperature, light exposure). |
| Significant signal suppression or enhancement despite using an internal standard | 1. The concentration of the matrix components is too high, overwhelming the ionization source. 2. The internal standard and analyte are not co-eluting perfectly. 3. The chosen mass transitions are subject to interference from the matrix. | 1. Dilute the sample extract to reduce the concentration of matrix components. 2. Optimize the chromatographic conditions to ensure co-elution. This may involve adjusting the gradient, flow rate, or column chemistry. 3. Verify the specificity of the MRM transitions. If interferences are present, select alternative, more specific transitions for both the analyte and the internal standard. |
| This compound peak is not detected or has a very low intensity | 1. Incorrect spiking of the internal standard (e.g., missed or added too little). 2. Degradation of the internal standard. 3. Incorrect MS/MS parameters for this compound. | 1. Review the spiking procedure and prepare a fresh quality control sample to verify the IS addition. 2. Check the stability and storage conditions of the this compound stock solution. Prepare a fresh stock solution if degradation is suspected. 3. Confirm that the correct precursor and product ions, as well as collision energy and other MS parameters, are being used for this compound. |
| Crosstalk or isotopic contribution from Ethaboxam to the this compound signal | 1. High concentrations of Ethaboxam can have isotopic peaks that contribute to the signal of the deuterated internal standard. | 1. Analyze a high-concentration standard of Ethaboxam and check for any signal in the this compound MRM transition. If significant, the contribution should be calculated and subtracted from the IS signal in the samples, or the data for highly concentrated samples may need to be flagged. |
Experimental Protocols & Data
Sample Preparation: Modified QuEChERS Method
A widely used method for extracting pesticide residues from agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
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Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a specific volume of this compound working solution to achieve the desired concentration in the final extract.
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Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.
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Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
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Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
LC-MS/MS Parameters
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LC Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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MS Detection: Electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethaboxam | 363.1 | 192.1 | 25 |
| This compound | 368.1 | 197.1 | 25 |
Matrix Effect and Recovery Data
The following table summarizes typical performance data for the analysis of Ethaboxam using this compound as an internal standard in various matrices.
| Matrix | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cucumber | -25.3 | 95.2 | 4.8 |
| Apple | -33.1 | 92.8 | 5.3 |
| Soil | -45.8 | 89.5 | 6.1 |
| Water | -5.2 | 98.7 | 2.5 |
Matrix Effect (%) is calculated as ((response in matrix / response in solvent) - 1) * 100. Negative values indicate signal suppression. Recovery (%) is the percentage of the known amount of analyte detected after the entire analytical procedure.
Visualized Workflows
Caption: A typical experimental workflow for the analysis of Ethaboxam using this compound internal standard.
Caption: A decision-making diagram for troubleshooting common issues in LC-MS/MS analysis.
Preventing deuterium-hydrogen exchange in Ethaboxam-d5 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Ethaboxam-d5 solutions to prevent deuterium-hydrogen (D-H) exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen (D-H) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or atmospheric moisture. For an isotopically labeled internal standard like this compound, this exchange can compromise the accuracy and precision of quantitative analyses, as it alters the mass-to-charge ratio that is critical for mass spectrometry-based detection.
Q2: What are the primary factors that can induce D-H exchange in this compound solutions?
A2: The primary factors that can induce D-H exchange include:
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pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on heteroatoms or activated carbon atoms.
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Temperature: Higher temperatures can increase the rate of D-H exchange.
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Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and may facilitate D-H exchange. The polarity and pH of the solvent are also important factors.
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Light Exposure: this compound is known to be light-sensitive, and prolonged exposure to light can lead to degradation, which may create reactive species that could facilitate D-H exchange.
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Presence of Catalysts: Certain metals or impurities in the solvent or on glassware can catalyze D-H exchange.
Q3: How can I minimize D-H exchange in my this compound stock solutions?
A3: To minimize D-H exchange in your stock solutions, it is recommended to:
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Use Aprotic Solvents: Whenever possible, prepare stock solutions in aprotic solvents such as acetonitrile or DMSO.
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Store at Low Temperatures: Store stock solutions at the recommended temperature, typically 2-8°C, to slow down the rate of any potential D-H exchange.
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Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.
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Use High-Purity Solvents: Use HPLC or MS-grade solvents to minimize the presence of catalytic impurities.
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Minimize Water Content: Ensure that solvents are as dry as possible, as water can be a source of protons for the exchange.
Q4: Is D-H exchange a concern for the deuterium atoms on the ethyl group of this compound?
A4: Deuterium atoms on aliphatic carbons, like those on the ethyl group, are generally less prone to exchange than those on aromatic rings or heteroatoms, especially under neutral conditions. However, under strongly acidic or basic conditions, or in the presence of certain catalysts, exchange from the ethyl group could potentially occur over time.
Troubleshooting Guide
Issue 1: I am observing a decrease in the expected mass-to-charge ratio for this compound in my LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| D-H Exchange in Solution | 1. Review Solvent Choice: If using a protic solvent like methanol, consider preparing a fresh solution in an aprotic solvent like acetonitrile. 2. Check pH: If the mobile phase or sample diluent is strongly acidic or basic, neutralize the sample before injection if the assay allows. 3. Evaluate Storage Conditions: Ensure the solution has been stored at the correct temperature and protected from light. |
| In-source Exchange/Fragmentation | 1. Optimize MS Source Conditions: High source temperatures or voltages can sometimes induce in-source D-H exchange or fragmentation. Try reducing the source temperature or optimizing other source parameters. 2. Use a Softer Ionization Technique: If available, consider using a softer ionization technique than electrospray ionization (ESI), such as atmospheric pressure chemical ionization (APCI), to see if the issue persists. |
Issue 2: My calibration curve for this compound is non-linear and shows poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Progressive D-H Exchange | 1. Prepare Fresh Standards: Prepare fresh calibration standards from a stock solution that has been properly stored. Avoid using old or improperly stored standards. 2. Minimize Time at Room Temperature: Keep calibration standards on ice or in a cooled autosampler during the analytical run to minimize D-H exchange. |
| Adsorption to Vials/Tubing | 1. Use Silanized Vials: If you suspect adsorption to glassware, try using silanized glass vials or polypropylene vials. 2. Check for Carryover: Perform blank injections after high-concentration standards to check for carryover in the LC system. |
Quantitative Data Summary
Table 1: Stability of Ethaboxam in Aqueous Solutions at 25°C
| pH | Half-life (t1/2) | Stability |
| 4 | > 1 year | Stable |
| 7 | > 1 year | Stable |
| 9 | 180 days | Less stable |
This data is for the parent compound Ethaboxam and should be used as a general guide. The deuterated form may have slightly different stability characteristics.
Experimental Protocols
Protocol 1: Quantification of D-H Exchange in this compound Solutions using LC-MS
Objective: To determine the extent of deuterium loss in an this compound solution.
Methodology:
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Sample Preparation:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol, acetonitrile).
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Prepare a working solution (e.g., 1 µg/mL) from the stock solution.
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Prepare a corresponding solution of non-deuterated Ethaboxam at the same concentration to serve as a reference.
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LC-MS Analysis:
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LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. The gradient should be optimized to achieve good peak shape for Ethaboxam.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS Detection: Use a high-resolution mass spectrometer in positive ion mode.
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Scan Mode: Full scan from m/z 100-500.
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Data Analysis:
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Extract the ion chromatograms for the theoretical m/z of this compound and for the m/z values corresponding to the loss of 1 to 5 deuterium atoms.
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Calculate the peak areas for each of these species.
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The percentage of D-H exchange can be estimated by comparing the peak area of the deuterated species to the sum of the areas of all species (deuterated and partially deuterated).
-
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Protocol 2: Assessment of D-H Exchange using 1H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively assess the loss of deuterium from specific positions in the this compound molecule.
Methodology:
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Sample Preparation:
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Dissolve a known amount of this compound in a deuterated NMR solvent (e.g., DMSO-d6, acetonitrile-d3) that is aprotic to minimize further exchange.
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Add a known amount of an internal standard with a sharp, well-defined peak that does not overlap with the Ethaboxam signals (e.g., tetramethylsilane - TMS).
-
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NMR Analysis:
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Acquire a high-resolution 1H NMR spectrum.
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Data Analysis:
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Integrate the signals corresponding to the protons on the ethyl group and the aromatic/heterocyclic rings.
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The appearance of new signals or changes in the integration values of existing signals compared to a reference spectrum of non-deuterated Ethaboxam can indicate the positions and extent of D-H exchange.
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-
Visualizations
Caption: Factors contributing to deuterium-hydrogen exchange in this compound solutions.
Caption: Experimental workflow for assessing D-H exchange in this compound solutions.
Technical Support Center: Ethaboxam and Ethaboxam-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Ethaboxam and its deuterated internal standard, Ethaboxam-d5, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Ethaboxam and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte. 2. Secondary Interactions: Analyte interacting with active sites on the stationary phase. 3. Inappropriate Injection Solvent: Sample solvent is too strong compared to the initial mobile phase. 4. Column Degradation: Void at the column inlet or a blocked frit. | 1. Reduce the injection volume or dilute the sample. 2. Use a column with end-capping or a more inert stationary phase. Ensure mobile phase pH is appropriate for the analyte. 3. Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. 4. Reverse-flush the column (if permissible by the manufacturer) or replace the column. |
| No or Low Signal Intensity | 1. Incorrect MRM Transitions: Precursor or product ions are not correctly defined in the method. 2. Suboptimal MS/MS Parameters: Collision energy, declustering potential, or other source parameters are not optimized. 3. Ion Source Contamination: The ESI probe or source is dirty. 4. Sample Degradation: Ethaboxam may be unstable under certain conditions. | 1. Verify the precursor and product ions for Ethaboxam and this compound (see Table 1). 2. Perform a compound optimization experiment to determine the optimal collision energy and other MS parameters for each transition. 3. Clean the ion source according to the manufacturer's instructions. 4. Prepare fresh standards and samples. Ensure proper storage conditions. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. 3. Leaking System: A leak in the LC system can introduce air and other contaminants. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Improve sample preparation to remove interfering matrix components. Consider using a more selective sample cleanup technique. Adjust chromatographic conditions to separate the analyte from interferences. 3. Perform a leak check on the LC system. |
| Inconsistent Retention Times | 1. Unstable Column Temperature: Fluctuations in column temperature can cause retention time shifts. 2. Mobile Phase Composition Issues: Inaccurate mobile phase preparation or degradation of mobile phase components. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Use a column oven to maintain a constant and consistent temperature. 2. Prepare mobile phases carefully and consistently. Prepare fresh mobile phase daily. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Internal Standard (this compound) Signal Variability | 1. Inaccurate Pipetting: Inconsistent addition of the internal standard to samples and standards. 2. Differential Matrix Effects: The internal standard and analyte may be affected differently by the sample matrix. 3. Isotopic Exchange: Potential for deuterium exchange with protons from the solvent, although less common with stable labels. | 1. Use calibrated pipettes and a consistent procedure for adding the internal standard. 2. Evaluate matrix effects for both the analyte and the internal standard. A different internal standard may be needed if the effects are significantly different. 3. Ensure the mobile phase and sample pH are controlled. |
Frequently Asked Questions (FAQs)
1. What are the recommended MRM transitions for Ethaboxam and this compound?
The recommended MRM transitions are summarized in the table below. It is advisable to monitor at least two transitions for the target analyte for confident identification and quantification.
Table 1: MRM Transitions for Ethaboxam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Ethaboxam | 321.1 | 200.0 | Quantifier |
| Ethaboxam | 321.1 | 183.0 | Qualifier/Confirmatory[1] |
| This compound | 326.1 | 205.0 | Internal Standard[1] |
Note: The selection of the quantifier and qualifier transitions should be based on signal intensity and specificity in the matrix of interest.
2. How do I optimize the collision energy and other MS/MS parameters for these transitions?
Since optimal MS/MS parameters are instrument-dependent, it is crucial to perform compound optimization on your specific mass spectrometer. The general workflow for this optimization is as follows:
3. What are typical starting LC conditions for the analysis of Ethaboxam?
Based on published methods, the following LC conditions can be used as a starting point for method development.[1]
Table 2: Recommended Starting LC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Methanol |
| Gradient | Start at 35% B, increase to 90% B, then return to initial conditions |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 25 µL |
| Column Temperature | 25 - 40 °C |
4. I am observing carryover in my blank injections after a high concentration sample. What should I do?
Carryover can be a significant issue in sensitive LC-MS/MS analysis. The following diagram outlines a systematic approach to troubleshooting carryover.
5. What is the purpose of using a deuterated internal standard like this compound?
A deuterated internal standard is used to improve the accuracy and precision of quantification. Since this compound is chemically very similar to Ethaboxam, it behaves similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to every sample and standard, any variations in sample processing or instrument response can be corrected for by calculating the ratio of the analyte signal to the internal standard signal. This leads to more reliable and robust quantitative results.
References
Addressing poor peak shape in the chromatography of Ethaboxam-d5
Welcome to the technical support center for the chromatographic analysis of Ethaboxam-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape in their experiments.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape, most commonly observed as peak tailing, can significantly impact the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My this compound peak is tailing. What are the primary causes?
Peak tailing for a weakly basic compound like this compound (predicted pKa ≈ 10.83) in reversed-phase chromatography is often due to secondary interactions with the stationary phase or other issues within the HPLC system.
Primary Chemical Cause: Silanol Interactions
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Analyte-Silanol Interaction: The most common cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged (ionized) silanol groups on the surface of the silica-based stationary phase (e.g., C18 columns). This secondary interaction is in addition to the desired hydrophobic interaction and can lead to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.
Other Potential Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to poor peak shape.
-
Physical Issues: Problems within the HPLC system, such as dead volumes in fittings or a void at the column inlet, can cause peak tailing for all compounds in the chromatogram.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How can I improve the peak shape of this compound?
Here is a step-by-step troubleshooting workflow to improve the peak shape of this compound.
Troubleshooting Workflow for this compound Peak Tailing
Caption: Troubleshooting workflow for poor peak shape of this compound.
Experimental Protocols & Data
Recommended Initial HPLC Method for this compound
This method is a good starting point for the analysis of Ethaboxam and its deuterated internal standard, this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 50 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.05% Formic Acid in Methanol |
| Gradient | 35% B to 90% B over 4 minutes, then re-equilibrate |
| Flow Rate | 0.8 mL/min (Adjust as needed) |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or MS/MS |
This protocol is adapted from a method for Ethaboxam analysis.
Impact of Mobile Phase pH on Peak Asymmetry
For weakly basic compounds like Ethaboxam, operating at a low pH can significantly improve peak shape by suppressing the ionization of residual silanol groups on the silica stationary phase.
| Mobile Phase pH | Expected Peak Asymmetry (As) for a Weak Base | Peak Shape Description |
| 7.0 (Neutral) | > 1.5 | Significant Tailing |
| 4.5 | 1.2 - 1.5 | Moderate Tailing |
| 3.0 (Acidic) | 1.0 - 1.2 | Symmetrical to Near-Symmetrical |
| 2.5 (Strongly Acidic) | 1.0 - 1.2 | Symmetrical |
This table presents expected trends for a typical weakly basic compound on a standard C18 column.
Frequently Asked Questions (FAQs)
Q3: Why is this compound used in my analysis?
This compound is a deuterated form of Ethaboxam, meaning some hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in mass spectrometry-based detection methods (LC-MS/MS). Since its chemical properties are nearly identical to Ethaboxam, it co-elutes and experiences similar matrix effects, allowing for more accurate quantification of the non-deuterated analyte.
Q4: Can I use a different organic solvent than methanol?
Yes, acetonitrile is another common organic solvent used in reversed-phase chromatography. The choice between methanol and acetonitrile can affect the selectivity of your separation. If you are experiencing co-elution with matrix components, switching the organic solvent may improve your resolution.
Q5: What is an "end-capped" column and will it help?
An "end-capped" column is a type of HPLC column where the residual silanol groups on the silica surface have been chemically reacted (capped) with a small silane (like trimethylsilane) to make them less active. Using a modern, high-quality, end-capped C18 column will significantly reduce the secondary interactions that cause peak tailing for basic compounds like this compound and is highly recommended.
Q6: How do I calculate the peak asymmetry factor?
The peak asymmetry factor (As) is a quantitative measure of peak shape. It is typically calculated at 10% of the peak height.
Peak Asymmetry Calculation
Caption: Calculation of the peak asymmetry factor (As) at 10% of the peak height.
Where:
-
A is the distance from the leading edge of the peak to the center of the peak.
-
B is the distance from the center of the peak to the trailing edge.
A perfectly symmetrical peak has an As = 1.0. A value greater than 1.2 is generally considered to be a tailing peak.
Impact of mobile phase composition on Ethaboxam-d5 stability
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for handling deuterated internal standards like Ethaboxam-d5?
A1: Proper handling is crucial for maintaining the integrity of deuterated internal standards.[1][2][3] Key practices include:
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Storage: Store the lyophilized powder and stock solutions at the recommended temperature, typically -20°C or lower, protected from light and moisture.
-
Reconstitution: Use high-purity, LC-MS grade solvents for reconstitution. It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions for long periods, as this can sometimes facilitate hydrogen-deuterium exchange.[4]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each analytical batch to minimize potential degradation.
-
Matrix Matching: Whenever possible, the internal standard should be added to the sample matrix, calibrators, and quality controls to ensure it experiences the same conditions as the analyte.[1]
Q2: My this compound signal is inconsistent across my analytical batch. What could be the cause?
A2: Signal instability with an internal standard can stem from several sources.[5] These include:
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Sample Preparation: Inconsistent extraction recovery or matrix effects between samples can lead to variability.
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Instrument Performance: Issues with the autosampler (e.g., inconsistent injection volumes), ion source contamination, or fluctuating spray stability can all cause signal variation.[5]
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Mobile Phase Issues: A contaminated or improperly prepared mobile phase can affect ionization efficiency and analyte stability.[5] For instance, volatile mobile phase components can evaporate over a long run, changing the mobile phase composition and affecting retention and ionization.[6]
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Analyte Instability: The internal standard itself may be degrading in the sample matrix or in the mobile phase after injection.
Q3: What is the chemical structure of Ethaboxam and what does it suggest about its potential stability?
A3: Ethaboxam is a synthetic fungicide belonging to the thiazole carboxamide chemical family.[7] Its structure contains an amide linkage and a thiazole ring. While Ethaboxam is reported to be stable to hydrolysis, extreme pH conditions in the mobile phase could potentially promote the degradation of the amide bond or affect the stability of the thiazole ring.[8] The molecule is also known to be susceptible to photolysis, with a half-life of 4.5 days in water when exposed to light.[7][8] Therefore, protecting solutions from light is advisable.
Troubleshooting Guide: this compound Instability
If you suspect that the mobile phase composition is affecting the stability of this compound, follow this troubleshooting guide.
Issue: Decreasing or erratic this compound peak area over the course of an analytical run.
This may indicate on-instrument or in-vial degradation of the internal standard.
Step 1: Evaluate the Mobile Phase pH
-
Rationale: The pH of the mobile phase is a critical factor in the stability of many analytes, especially those with functional groups like amides that can be susceptible to acid or base-catalyzed hydrolysis.[9][10] Although Ethaboxam is generally stable, extreme pH values should be investigated.
-
Action:
-
Measure the pH of the aqueous component of your mobile phase before adding the organic modifier.[9]
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If using a strong acid (e.g., TFA, formic acid) or base (e.g., ammonium hydroxide) at a significant concentration, consider if a buffered mobile phase in the pH 3-7 range would be more appropriate and still provide adequate chromatography.
-
Prepare fresh mobile phase to rule out contamination or changes in pH over time.
-
Step 2: Assess the Impact of the Organic Solvent
-
Rationale: The type and proportion of organic solvent (e.g., acetonitrile vs. methanol) can influence analyte stability. While less common, some compounds may show differential stability in different organic solvents.
-
Action:
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If method performance allows, try substituting acetonitrile with methanol or vice versa to see if the instability persists.
-
Evaluate the stability of this compound in the prepared mobile phase over time by re-injecting a standard solution at regular intervals.
-
Step 3: Investigate Mobile Phase Additives
-
Rationale: Additives like ion-pairing agents or certain salts, while essential for chromatography, could potentially interact with or catalyze the degradation of the analyte.
-
Action:
-
Review the necessity of all mobile phase additives.
-
If an additive is suspected, prepare a mobile phase without it (if possible without completely compromising the chromatography) and check the stability of this compound.
-
Step 4: Consider On-Column Degradation
-
Rationale: The stationary phase itself can sometimes contribute to analyte degradation, especially if the column is old, contaminated, or used outside its recommended pH range.
-
Action:
-
Check the column's history and ensure it is being operated within the manufacturer's specified pH range.[11]
-
Replace the column with a new one of the same type to see if the problem is resolved.
-
The following diagram outlines a logical workflow for troubleshooting internal standard instability.
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocol: Assessing this compound Stability in Mobile Phase
This protocol provides a systematic way to determine if your mobile phase composition is causing the degradation of this compound.[12][13]
Objective: To evaluate the stability of this compound in a specific mobile phase over a typical analytical run time.
Materials:
-
This compound stock solution
-
Analyte (Ethaboxam, non-labeled) stock solution
-
LC-MS grade solvents and additives for mobile phase preparation
-
Autosampler vials
Procedure:
-
Preparation of Test Solution:
-
Prepare a solution containing a known concentration of this compound and, ideally, the non-labeled Ethaboxam analyte in the mobile phase you intend to test. The analyte serves as a stable reference. A typical concentration would be in the mid-range of your calibration curve.
-
-
Time-Point Study Setup:
-
Transfer the test solution into several autosampler vials.
-
Place the vials in the autosampler tray, which should be maintained at a controlled temperature (e.g., 4°C) to minimize solvent evaporation.
-
Set up a sequence in your chromatography data system to inject from these vials at specific time points (e.g., t=0, 2, 4, 8, 12, and 24 hours). The t=0 injection serves as the baseline.
-
-
Data Acquisition:
-
Run the sequence using your established LC-MS/MS method. Ensure the system is stable before starting the experiment.
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the non-labeled Ethaboxam.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 injection.
-
% Remaining = (Peak Area at t=x / Peak Area at t=0) * 100
-
-
Also, calculate the ratio of the this compound peak area to the non-labeled Ethaboxam peak area. This ratio should remain constant if both compounds are stable. A decreasing ratio indicates instability of the deuterated standard.
-
Interpretation of Results:
-
Stable: If the peak area of this compound and the area ratio remain within ±15% of the initial value over the tested period, the standard is considered stable in that mobile phase.
-
Unstable: A systematic decrease in the peak area of this compound and/or the area ratio over time indicates degradation.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for assessing this compound stability.
Data Presentation
If the stability study indicates degradation, the results should be tabulated clearly. This allows for easy comparison between different mobile phase conditions you may test.
Table 1: Example Stability Data for this compound in Mobile Phase A (pH 2.5) vs. Mobile Phase B (pH 6.8)
| Time Point (Hours) | % Remaining in Mobile Phase A (pH 2.5) | Area Ratio (d5/d0) in Mobile Phase A | % Remaining in Mobile Phase B (pH 6.8) | Area Ratio (d5/d0) in Mobile Phase B |
| 0 | 100.0% | 1.02 | 100.0% | 1.01 |
| 2 | 98.5% | 1.01 | 99.1% | 1.00 |
| 4 | 99.2% | 1.02 | 98.7% | 1.01 |
| 8 | 85.1% | 0.86 | 97.5% | 0.99 |
| 12 | 74.3% | 0.75 | 98.2% | 1.00 |
| 24 | 58.9% | 0.60 | 96.8% | 0.98 |
This table presents hypothetical data for illustrative purposes. In this example, the data would suggest that this compound is unstable in the acidic mobile phase (pH 2.5) but stable in the buffered, near-neutral mobile phase (pH 6.8).
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. texilajournal.com [texilajournal.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 6. waters.com [waters.com]
- 7. Ethaboxam | 162650-77-3 | Benchchem [benchchem.com]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. mdpi.com [mdpi.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. researchgate.net [researchgate.net]
Overcoming low recovery of Ethaboxam-d5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low recovery of Ethaboxam-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Ethaboxam, a fungicide. It is commonly used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. Because its chemical and physical properties are nearly identical to Ethaboxam, it is expected to behave similarly during sample extraction, chromatography, and ionization. This allows it to be used to correct for variations and losses during the analytical process, improving the accuracy and precision of the quantification of Ethaboxam.[1]
Q2: What are the common reasons for low recovery of an internal standard like this compound?
Low recovery of an internal standard can stem from a variety of factors throughout the analytical process. The most common issues arise during the sample extraction and cleanup steps. These can include:
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Incomplete Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix.
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Analyte Degradation: The internal standard may be unstable under the extraction conditions (e.g., pH, temperature, light exposure).
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Matrix Effects: Components of the sample matrix can interfere with the extraction and analysis, leading to suppression or enhancement of the signal.[2][3][4][5]
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Losses during Cleanup: The cleanup step, intended to remove interfering matrix components, may also inadvertently remove the internal standard.
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Procedural Errors: Inconsistent execution of the extraction protocol can lead to variable and low recovery.
Q3: What is the QuEChERS method and is it suitable for this compound extraction?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique, especially for the analysis of pesticide residues in food and agricultural products.[6][7][8][9] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). Given that Ethaboxam is a pesticide, the QuEChERS method is a highly suitable starting point for developing an extraction protocol for this compound. The method is known for providing high recovery rates for a broad range of analytes.[8]
Troubleshooting Guide for Low this compound Recovery
This guide provides a systematic approach to troubleshooting and resolving issues of low this compound recovery.
Step 1: Evaluate the Extraction Solvent
The choice of extraction solvent is critical for achieving high recovery. The polarity of the solvent should be well-matched with the polarity of this compound.
Recommended Actions:
-
Solvent Polarity: If recovery is low, consider adjusting the polarity of the extraction solvent. For instance, if you are using a highly polar solvent like methanol, you could try a solvent of intermediate polarity like acetonitrile or acetone.[10]
-
Solvent Mixtures: Using a mixture of solvents can sometimes improve extraction efficiency. Experiment with different ratios of polar and non-polar solvents.
-
Multiple Extractions: Performing the extraction multiple times with fresh solvent and combining the extracts can increase the overall recovery.[10]
Step 2: Optimize Extraction pH
Recommended Actions:
-
pH Adjustment: Empirically test a range of pH values for your sample slurry before extraction. For a neutral compound, pH may have a minimal effect, but for acidic or basic compounds, adjusting the pH to ensure the analyte is in its neutral form can dramatically improve extraction into an organic solvent.
Step 3: Refine the Cleanup Step
The cleanup step is a common source of analyte loss. The sorbent used in dSPE should be chosen carefully to remove matrix components without retaining the analyte.
Recommended Actions:
-
Sorbent Selection: The standard QuEChERS cleanup often uses PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (graphitized carbon black) to remove pigments. If you suspect your internal standard is being retained, consider reducing the amount of sorbent or trying a different combination.[10]
-
Minimize Sorbent Amount: Use the minimum amount of dSPE sorbent necessary to achieve a clean extract. Excessive sorbent can lead to the loss of the analyte of interest.[10]
Step 4: Investigate Matrix Effects
Matrix effects can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.[2][3][4][5]
Recommended Actions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction procedure as your samples. This can help to compensate for matrix effects.[10]
-
Standard Addition: The method of standard additions can be used to quantify the analyte in the presence of significant matrix effects.
-
Dilution: Diluting the final extract can sometimes mitigate matrix effects, although this may also lower the signal-to-noise ratio.
Step 5: Assess Analyte Stability
This compound may degrade during the extraction process, leading to lower than expected recovery.
Recommended Actions:
-
Protect from Light and Heat: Some compounds are sensitive to light and heat. Conduct the extraction process away from direct light and consider cooling the samples during homogenization.[11]
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant to the extraction solvent may be beneficial.[10]
Experimental Protocols
Representative QuEChERS Protocol for Pesticide Residue Analysis
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical instrumentation.[7][8][12]
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
If the sample is dry, add an appropriate amount of water to rehydrate it.[8]
-
Add the internal standard solution (this compound) to the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents appropriate for the sample matrix (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS analysis.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your optimization experiments. Since specific recovery data for this compound was not found in the initial search, example data is used to illustrate how to structure your results.
Table 1: Effect of Extraction Solvent on this compound Recovery
| Extraction Solvent | Average Recovery (%) | Standard Deviation |
| Acetonitrile | 85 | 5.2 |
| Ethyl Acetate | 72 | 6.1 |
| Dichloromethane | 65 | 7.5 |
| Methanol | 78 | 5.8 |
Table 2: Effect of dSPE Cleanup Sorbent on this compound Recovery
| dSPE Sorbent | Average Recovery (%) | Standard Deviation |
| PSA + C18 | 82 | 4.9 |
| GCB | 65 | 8.2 |
| C18 | 88 | 4.5 |
| None (dilute and shoot) | 95 | 3.1 |
Visualizations
Troubleshooting Workflow for Low Recovery
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. welchlab.com [welchlab.com]
- 11. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 12. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
Ionization efficiency of Ethaboxam-d5 in ESI positive and negative modes
Frequently Asked Questions (FAQs)
Q1: Which ESI mode, positive or negative, is expected to be more efficient for Ethaboxam-d5 analysis?
A1: Based on the chemical structure of Ethaboxam, ESI positive mode is expected to be significantly more efficient. The molecule contains a secondary amine (ethylamino group) and an amide linkage, both of which are basic sites that can be readily protonated to form a stable positive ion ([M+H]⁺). In contrast, Ethaboxam lacks acidic functional groups, making deprotonation in negative mode less favorable.
Q2: What is the chemical structure of Ethaboxam and how does it influence ionization?
A2: Ethaboxam possesses several functional groups that influence its ionization:
-
Secondary Amine (-NH-): This is a basic site and the primary candidate for protonation in positive ESI mode.
-
Amide (-C(=O)NH-): The nitrogen in the amide can also be protonated.
-
Thiazole and Thiophene Rings: These heterocyclic rings contain nitrogen and sulfur atoms with lone pairs of electrons that can potentially be protonated.
-
Nitrile (-C≡N): This group is generally not easily ionized in ESI.
The presence of multiple basic sites, particularly the secondary amine, strongly suggests a preference for positive ionization.
Q3: Can this compound be analyzed in ESI negative mode?
A3: While less efficient, analysis in negative mode might be possible. Ionization would likely occur through the formation of adducts with anions present in the mobile phase (e.g., [M+Cl]⁻, [M+HCOO]⁻) rather than deprotonation. However, the sensitivity is expected to be much lower compared to positive mode.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Signal in ESI Positive Mode | 1. Incorrect mobile phase pH. 2. Inappropriate source parameters. 3. Contamination of the ion source. | 1. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to promote protonation. 2. Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates. 3. Clean the ion source according to the manufacturer's instructions. |
| Low Signal Intensity in ESI Negative Mode | 1. Inefficient ionization mechanism. 2. Mobile phase composition not conducive to adduct formation. | 1. Switch to ESI positive mode for better sensitivity. 2. If negative mode is necessary, experiment with mobile phase additives that can form adducts (e.g., a small concentration of ammonium chloride). |
| In-source Fragmentation | 1. High cone/fragmentor voltage. 2. Thermally labile compound. | 1. Gradually decrease the cone/fragmentor voltage to minimize fragmentation. 2. Ensure the source and desolvation temperatures are not excessively high. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve sample preparation to remove interfering matrix components. Consider using a more effective solid-phase extraction (SPE) protocol. |
Hypothetical Experimental Protocol
This protocol is a general starting point and should be optimized for your specific instrumentation and experimental goals.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Precursor Ion (m/z) | To be determined based on the exact mass of this compound |
| Product Ions (m/z) | To be determined by fragmentation analysis |
Data Presentation
Table 1: Predicted Ionization Products for this compound
| ESI Mode | Predicted Ion | Common Adducts | Expected Relative Intensity |
| Positive | [M+H]⁺ | [M+Na]⁺, [M+K]⁺ | High |
| Negative | [M-H]⁻ | [M+Cl]⁻, [M+HCOO]⁻ | Very Low to None |
Note: 'M' represents the neutral this compound molecule. The exact m/z values will depend on the specific deuteration pattern.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Identifying and resolving interferences in Ethaboxam-d5 analysis
Welcome to the technical support center for Ethaboxam-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences and issues encountered during the quantitative analysis of Ethaboxam using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of the fungicide Ethaboxam. It is used as an internal standard (IS) in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to Ethaboxam, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass (from the five deuterium atoms), it can be distinguished from the non-labeled analyte. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Ethaboxam.
Q2: What are the optimal precursor and product ions for monitoring Ethaboxam and this compound in an LC-MS/MS analysis?
A2: Based on documented methods, the recommended multiple reaction monitoring (MRM) transitions for Ethaboxam and its deuterated internal standard are summarized in the table below. It is always recommended to optimize these parameters on your specific instrument.
Q3: My this compound internal standard signal is showing high variability. What are the potential causes?
A3: High variability in the internal standard signal can be caused by several factors. These include inconsistent sample preparation, instrument instability (e.g., fluctuating spray in the ESI source), or degradation of the internal standard. This compound is known to be light-sensitive, so prolonged exposure of stock solutions or samples to light can cause degradation and lead to inconsistent responses. It is also crucial to ensure the internal standard is fully equilibrated in the sample matrix before analysis.
Q4: What are "matrix effects" and how can they interfere with my Ethaboxam analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., cereals, legumes). These effects can cause ion suppression or enhancement, leading to inaccurate quantification. Even with a deuterated internal standard, significant matrix effects can impact assay sensitivity and reproducibility. Strategies to mitigate this include optimizing sample cleanup, chromatographic separation, or using matrix-matched calibration curves.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Ethaboxam and this compound
-
Question: My chromatographic peaks for both the analyte and internal standard are tailing. What should I investigate?
-
Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Check for Column Contamination: The column may have accumulated non-volatile matrix components. Try flushing the column with a strong solvent.
-
Verify Mobile Phase pH: Ensure the mobile phase pH is appropriate for Ethaboxam to prevent unwanted ionic interactions.
-
Assess Column Health: The column may be degrading or have a void at the inlet. A new column should be tested to confirm this.
-
Issue 2: Sudden Loss of Signal or "Ghost Peaks"
-
Question: I am observing a significant drop in sensitivity or seeing unexpected peaks ("ghost peaks") in my blank injections. What is the likely cause?
-
Answer: This is often indicative of sample carryover or contamination within the LC-MS system.
-
Injector Carryover: The injector needle or loop may not be adequately cleaned between injections. Optimize your needle wash procedure with a strong solvent.
-
System Contamination: Contaminants can build up in the system tubing, seals, or the mass spectrometer source. A systematic cleaning of the fluidic path may be necessary.
-
Column Bleed: An old or unstable column can "bleed" stationary phase, leading to ghost peaks, especially at high temperatures or extreme pH.
-
Issue 3: Inconsistent Internal Standard Response Across a Batch
-
Question: The peak area of my this compound is decreasing steadily throughout my analytical run. What could be the problem?
-
Answer: A declining IS response can point to several issues:
-
Analyte Adsorption: Ethaboxam or its internal standard might be adsorbing to plasticware or parts of the LC system. Using silanized vials or different tubing materials can help.
-
Source Contamination: As more samples are injected, the mass spectrometer's ion source can become contaminated, leading to a drop in ionization efficiency. The source should be cleaned regularly.
-
IS Stability in Autosampler: If samples are left in the autosampler for an extended period, the light-sensitive this compound may degrade. Consider using amber vials or protecting the autosampler from light.
-
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for Ethaboxam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Ethaboxam | 321.1 | 200.0 | Positive |
| Ethaboxam (Confirmatory) | 321.1 | 183.0 | Positive |
| This compound (IS) | 326.1 | 205.0 | Positive |
Data derived from publicly available EPA methods.
Table 2: General Troubleshooting Framework
| Observed Issue | Potential Cause | Recommended First Action |
| High Signal Variability | Inconsistent sample prep, IS degradation, MS source instability | Prepare fresh standards, protect samples from light, clean MS source |
| Poor Peak Shape | Column degradation, mobile phase mismatch, secondary interactions | Flush column with strong solvent, check mobile phase pH, try a new column |
| Signal Loss/Carryover | Injector contamination, analyte adsorption, dirty MS source | Optimize injector wash method, clean the MS source |
| Inaccurate Results | Matrix effects, incorrect calibration, IS instability | Perform matrix effect study, use matrix-matched calibrants |
Experimental Protocols
Protocol 1: General Sample Preparation for Cereals (e.g., Wheat Flour)
-
Weighing: Accurately weigh 5 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: For quality controls or calibration standards, spike with the appropriate amount of Ethaboxam standard solution.
-
Internal Standard Addition: Add a fixed volume of this compound working solution to all samples, blanks, and standards.
-
Extraction: Add 20 mL of acetonitrile with 1% acetic acid. Cap and shake vigorously for 15 minutes on a mechanical shaker.
-
Salting Out (QuEChERS-style): Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE tube containing PSA (primary secondary amine) and MgSO₄. Vortex for 1 minute and centrifuge.
-
Final Preparation: Take the final supernatant, evaporate to dryness under nitrogen, and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Investigation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ethaboxam and this compound in the final mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample as per Protocol 1. Spike Ethaboxam and this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike Ethaboxam and this compound into a blank matrix sample before starting the extraction process (as in Protocol 1).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: High-level experimental workflow for the analysis of Ethaboxam in a complex matrix.
Caption: Logical relationships between different types of analytical interferences.
Validation & Comparative
Navigating Precision: A Comparative Guide to the Analytical Validation of Ethaboxam using an Isotope-Labeled Internal Standard
For researchers and scientists in the fields of environmental science, food safety, and agricultural chemistry, the accurate quantification of pesticides is paramount. This guide provides a detailed comparison of an analytical method for the fungicide Ethaboxam, validated using its deuterated analogue, Ethaboxam-d5, as an internal standard, against the alternative external standard methodology. The use of an isotopically labeled internal standard is demonstrated to offer superior accuracy and precision by effectively mitigating matrix-related signal variations inherent in complex samples.
This document delves into the specific validation parameters and experimental protocols for an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method, providing a clear workflow and quantitative performance data. By presenting a side-by-side comparison, this guide aims to equip drug development and analytical professionals with the critical information needed to select and implement the most robust methodology for their research.
Method 1: Ethaboxam with this compound Internal Standard
The use of an isotopically labeled internal standard that co-elutes with the analyte is a highly effective strategy for correcting variations in instrument response and sample preparation. This compound, being structurally and chemically identical to Ethaboxam, experiences the same matrix effects and ionization suppression or enhancement, leading to a more accurate quantification.[1][2][3]
Experimental Protocol
This protocol is based on the validated method for the determination of Ethaboxam in soil.[4]
1. Sample Preparation:
-
A 5.0 g soil sample is extracted twice with a 20 mL solution of acetone and water (3:1 v/v) using a reciprocal shaker for 30 minutes.
-
Following centrifugation, the supernatant is collected.
-
The combined extracts are adjusted to a volume of 45 mL with methanol.
2. Internal Standard Spiking and Final Preparation:
-
A 0.25 mL aliquot of the extract is mixed with 0.25 mL of the this compound internal standard solution.
-
The mixture is diluted with 3.5 mL of HPLC-grade water.
-
The final solution is filtered through a 0.2 µm PTFE syringe filter before being transferred to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography: An Agilent 1200 series LC system with an Agilent Eclipse XDB-C18 column (50 mm x 4.6 mm, 5 µm) is used for separation.[4]
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and 0.05% formic acid in methanol (B) is employed.[4]
-
Mass Spectrometry: An Applied Biosystems API 4000 MS with positive electrospray ionization (ESI) is used for detection in Multiple Reaction Monitoring (MRM) mode.[4]
-
MRM Transitions:
Data Analysis
The concentration of Ethaboxam is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[5]
Validation Data
The following table summarizes the performance characteristics of the validated method using this compound.
| Validation Parameter | Performance |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
Data sourced from EPA MRID 49489941[4]
Method 2: External Standard Method (A Comparative Overview)
An external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte (Ethaboxam) prepared in a clean solvent. The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve.
While simpler in its initial setup, this method does not account for variations that can occur during sample preparation or injection, nor does it compensate for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[1][3]
Performance Comparison: Internal Standard (this compound) vs. External Standard
The primary advantage of using an isotopically labeled internal standard like this compound lies in its ability to compensate for analytical variability.
| Performance Characteristic | This compound (Internal Standard) Method | External Standard Method |
| Accuracy | High. Corrects for analyte loss during sample prep and matrix-induced signal suppression/enhancement. | Variable. Prone to inaccuracies due to matrix effects and procedural inconsistencies. |
| Precision | High. The ratio-based calculation minimizes the impact of injection volume variations. | Lower. Susceptible to variations in injection volume and instrument response drift. |
| Matrix Effect Mitigation | Excellent. this compound mimics the behavior of the analyte, effectively normalizing the response.[6] | Poor. Highly susceptible to signal suppression or enhancement from co-eluting matrix components.[2] |
| Workflow Complexity | Moderate. Requires the addition of the internal standard to all samples and standards. | Simple. Involves a straightforward comparison to an external calibration curve. |
| Cost | Higher. Requires synthesis and purchase of the isotopically labeled standard.[7] | Lower. Does not require a labeled standard. |
Experimental Workflow for Ethaboxam Analysis using this compound
Caption: Experimental workflow from sample preparation to final quantification.
Conclusion
For the reliable and accurate quantification of Ethaboxam in complex matrices, the use of a deuterated internal standard such as this compound is demonstrably superior to the external standard method. While the initial cost of the labeled standard is higher, the resulting data quality, characterized by enhanced accuracy and precision, justifies the investment. This method effectively compensates for the unavoidable variations in sample preparation and the significant challenge of matrix effects in LC-MS/MS analysis, ensuring data integrity for critical research and regulatory applications.
References
- 1. restek.com [restek.com]
- 2. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. chromtech.com.au [chromtech.com.au]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
Inter-laboratory Comparison for the Analysis of Ethaboxam using Ethaboxam-d5 as an Internal Standard
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of Ethaboxam, a fungicide, with the use of its deuterated internal standard, Ethaboxam-d5. The study is designed to assess the performance and reproducibility of a common analytical method across different laboratories, providing valuable insights for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Experimental Protocol: Quantification of Ethaboxam in a Soil Matrix
This section details the standardized protocol provided to all participating laboratories for the analysis of Ethaboxam in a soil matrix.
1.1. Scope: This method is intended for the quantitative determination of Ethaboxam in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1.2. Materials and Reagents:
-
Ethaboxam (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
1.3. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 30 seconds.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of PSA, 50 mg of C18, and 7.5 mg of GCB.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
1.4. LC-MS/MS Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium acetate in water
-
Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium acetate in methanol
-
Gradient: Start with 95% A, hold for 1 min, then ramp to 5% A over 8 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ethaboxam: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values for precursor and product ions should be optimized based on the instrument)
-
1.5. Calibration and Quantification:
-
Prepare a series of calibration standards of Ethaboxam in blank matrix extract.
-
Spike each calibration standard with the internal standard (this compound) at a constant concentration.
-
Construct a calibration curve by plotting the peak area ratio of Ethaboxam to this compound against the concentration of Ethaboxam.
-
Quantify Ethaboxam in the samples using the calibration curve.
Inter-laboratory Comparison Data
The following tables summarize the performance data from five hypothetical participating laboratories. Each laboratory analyzed a certified reference material (CRM) with a known concentration of Ethaboxam (50 µg/kg) and a blank soil sample to determine the Limit of Quantification (LOQ).
Table 1: Summary of Linearity and Limit of Quantification (LOQ) Data
| Laboratory | Linearity (R²) | Calibration Range (µg/L) | Limit of Quantification (LOQ) (µg/kg) |
| Lab 1 | 0.9985 | 1 - 200 | 10 |
| Lab 2 | 0.9992 | 0.5 - 250 | 5 |
| Lab 3 | 0.9979 | 2 - 200 | 10 |
| Lab 4 | 0.9995 | 1 - 250 | 5 |
| Lab 5 | 0.9988 | 1 - 200 | 10 |
Table 2: Summary of Accuracy and Precision Data for CRM (50 µg/kg)
| Laboratory | Mean Measured Concentration (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab 1 | 48.5 | 97.0 | 4.2 | 8.5 |
| Lab 2 | 51.2 | 102.4 | 3.5 | 7.8 |
| Lab 3 | 47.8 | 95.6 | 5.1 | 9.2 |
| Lab 4 | 50.5 | 101.0 | 3.8 | 8.1 |
| Lab 5 | 49.1 | 98.2 | 4.5 | 8.8 |
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical pathway for a single laboratory.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Analytical workflow for Ethaboxam in a single laboratory.
A Comparative Guide to Ethaboxam Analysis: Standard vs. Deuterated Internal Standard Methods
For researchers and professionals in drug development and crop protection, accurate quantification of fungicides like Ethaboxam is paramount. This guide provides a comparative analysis of analytical methodologies for Ethaboxam, focusing on linearity and recovery studies. We will explore a widely used validated method and discuss the prospective advantages of employing a deuterated internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of a conventional analytical method for Ethaboxam, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Linearity Data for Ethaboxam Analysis
| Parameter | Value | Matrix | Reference |
| Calibration Range | 1 - 50 ng/mL | Soil | |
| Correlation Coefficient (R²) | 0.9996 | Soil | |
| Correlation Coefficient (R²) | 0.9994 | Soil |
Table 2: Recovery Rates for Ethaboxam Analysis
| Fortification Level | Mean Recovery (%) | Matrix | Reference |
| 0.010 ppm | 81 - 86% | Celery | |
| 0.010 - 5.0 ppm | Acceptable | Mustard Greens | |
| Not Specified | 70 - 120% | Soil | |
| Not Specified | 70 - 120% | Water |
Experimental Protocols
A common and effective method for the extraction and analysis of Ethaboxam from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.
QuEChERS Sample Preparation for Ethaboxam in Soil
-
Sample Extraction:
-
Weigh 20g of soil into a 250 mL polyethylene bottle.
-
Add 80 mL of extraction solvent (70/30 acetonitrile/water).
-
Shake for approximately 30 minutes using a wrist-action shaker.
-
Centrifuge the sample at 4000 RPM for 5 minutes.
-
Filter the supernatant into a 200 mL volumetric flask.
-
Repeat the extraction process and combine the extracts.
-
Adjust the final volume to 200 mL with the extraction solvent.
-
-
Liquid-Liquid Partitioning:
-
Transfer a 10 mL aliquot of the extract to a 50 mL tube and add 20 mL of water.
-
Add 10 mL of hexane and shake vigorously for 1 minute.
-
Centrifuge at 4000 RPM for 5 minutes to separate the phases.
-
Discard the upper hexane layer.
-
Repeat the hexane wash.
-
-
Ethyl Acetate Extraction:
-
Add 10 mL of ethyl acetate to the remaining aqueous phase and shake for 1 minute.
-
Centrifuge at 4000 RPM for 5 minutes.
-
Collect the upper ethyl acetate layer into a separate 50 mL test tube.
-
-
Final Preparation:
-
Evaporate the ethyl acetate extract to dryness at approximately 40°C using a nitrogen evaporator.
-
Reconstitute the residue in 5 mL of 50/50 methanol/water for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Instrument: Agilent 1200 series LC coupled with an Applied Biosystems API 4000 MS.
-
Column: Agilent Eclipse XDB-C18 (50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05% formic acid in water and 0.05% formic acid in methanol.
-
Ionization: Positive electrospray ionization (ESI+).
Methodology Visualization
The following diagrams illustrate the experimental workflow and a comparison of analytical approaches.
The Advantage of a Deuterated Internal Standard
While validated methods for Ethaboxam provide reliable results, the use of a deuterated internal standard offers significant enhancements to the analytical workflow. A deuterated standard is a version of the target analyte, in this case, Ethaboxam, where one or more hydrogen atoms are replaced by deuterium.
The key benefit of this approach is that the deuterated standard behaves almost identically to the native Ethaboxam throughout the extraction, cleanup, and ionization processes. However, it is distinguishable by its higher mass in the mass spectrometer.
Key Improvements with a Deuterated Standard:
-
Correction for Matrix Effects: Complex matrices like soil and plant tissues can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A co-eluting deuterated standard experiences the same matrix effects, allowing for a more accurate calculation of the native analyte's concentration.
-
Compensation for Analyte Loss: During the multi-step sample preparation process, some of the analyte can be lost. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses of the native Ethaboxam will be mirrored by losses of the standard. The final ratio of the native analyte to the deuterated standard remains constant, leading to a more accurate final quantification.
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency and instrument response, the use of a deuterated internal standard generally leads to higher precision and accuracy in the analytical results.
Determining the limit of detection (LOD) and quantification (LOQ) with Ethaboxam-d5
For researchers and scientists engaged in drug development and related fields, the accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is paramount for analytical method validation. This guide provides a comparative analysis of methodologies for determining the LOD and LOQ of the fungicide Ethaboxam, with a focus on the application of its deuterated internal standard, Ethaboxam-d5. The use of an isotopic internal standard like this compound is presented as a robust method for achieving high accuracy and precision, particularly in complex matrices. We will compare this approach with alternative quantification strategies, such as external standard calibration, and provide the supporting experimental data and protocols.
Performance Comparison: Internal Standard vs. External Standard Methods
The choice of quantification method can significantly impact the reliability of analytical results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to correct for matrix effects and variations in sample preparation and instrument response. In contrast, the external standard method, while simpler, is more susceptible to these sources of error. The following tables summarize the performance characteristics of these two methods for the analysis of Ethaboxam in different environmental matrices.
Table 1: Quantification of Ethaboxam in Soil using this compound as an Internal Standard [1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.005 µg/g |
| Limit of Quantification (LOQ) | 0.01 µg/g |
| Analytical Method | LC-MS/MS |
| Internal Standard | This compound |
| Ion Transition (Ethaboxam) | m/z 321.1 → 200.0 (Quantitation), m/z 321.1 → 183.0 (Confirmation) |
| Ion Transition (this compound) | m/z 326.1 → 205.0 |
Table 2: Quantification of Ethaboxam in Water using External Standard Calibration [2][3]
| Parameter | Value |
| Limit of Detection (LOD) | Defined as the lowest calibration standard |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L (or 1 ng/mL) |
| Analytical Method | LC-MS/MS |
| Calibration Method | External Standards |
Table 3: Multi-Residue Quantification in Vegetables using QuEChERS and LC-MS/MS (Example) [4]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.010 mg/kg |
| Analytical Method | QuEChERS extraction with LC-MS/MS |
| Calibration Method | Likely Matrix-Matched Standards |
The data clearly demonstrates that the use of this compound as an internal standard in soil analysis allows for a very low limit of quantification.[1] While the external standard method is also effective, its LOD is defined by the lowest calibration point, and the LOQ is generally higher than that achieved with the internal standard method.[2][3] For complex matrices like vegetables, a QuEChERS extraction followed by LC-MS/MS is a common and effective approach for multi-residue analysis.[4]
Experimental Protocols
Method 1: Determination of Ethaboxam in Soil using this compound Internal Standard
This protocol is based on the Valent Analytical Method RM-49S-1 as described by the US EPA.[1]
1. Sample Preparation and Extraction:
-
Weigh 5.0 g of soil into a 50 mL polypropylene centrifuge tube.
-
Fortify with Ethaboxam standards if required.
-
Add approximately 20 mL of acetone:water (3:1, v/v) and shake for 30 minutes.
-
Centrifuge at approximately 4000 rpm for 5 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with another 20 mL of acetone:water.
-
Combine the extracts and adjust the final volume to 45 mL with methanol.
2. Sample Analysis (LC-MS/MS):
-
Take a 0.25 mL aliquot of the extract and mix with 0.25 mL of this compound internal standard solution (0.01 mg/L) and 3.5 mL of HPLC-grade water.
-
Filter the mixture through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
Inject into an LC-MS/MS system.
-
LC Conditions:
-
Column: Agilent Eclipse XDB-C18 (50 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: 0.05% formic acid in methanol.
-
Gradient elution.
-
-
MS/MS Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the ion transitions specified in Table 1.
-
3. Quantification:
-
Quantify Ethaboxam using the response ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with standards containing the internal standard.
Method 2: Determination of Ethaboxam in Water by External Standard Calibration
This protocol is based on EPA validated methods for water analysis.[2][3]
1. Sample Preparation and Extraction:
-
Measure 100 mL of water into a 250 mL separatory funnel.
-
Fortify with Ethaboxam standards if required.
-
Add 50 mL of dichloromethane and shake vigorously for 1 minute.
-
Allow the phases to separate and collect the dichloromethane layer.
-
Repeat the extraction with another 50 mL of dichloromethane.
-
Combine the extracts and evaporate to dryness at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 5 mL) of 50/50 methanol/water.
2. Sample Analysis (LC-MS/MS):
-
Inject the reconstituted sample into an LC-MS/MS system.
-
LC-MS/MS conditions are similar to those described in Method 1, optimized for the specific instrument.
3. Quantification:
-
Prepare a series of external calibration standards of Ethaboxam in the solvent.
-
Generate a calibration curve by plotting the peak area of Ethaboxam against the concentration.
-
Determine the concentration of Ethaboxam in the sample by comparing its peak area to the calibration curve.
Workflow Diagrams
Caption: Workflow for determining LOD and LOQ of Ethaboxam in soil using an internal standard.
Caption: Workflow for determining LOD and LOQ of Ethaboxam in water using external standards.
References
A Comparative Performance Analysis of Ethaboxam-d5 and ¹³C-labeled Ethaboxam as Internal Standards in Bioanalytical Studies
Abstract
Introduction to Ethaboxam and the Role of Internal Standards
Ethaboxam is a fungicide belonging to the thiazole carboxamide class, primarily used to control diseases caused by oomycetes in various crops. Its mode of action involves the inhibition of β-tubulin assembly during mitosis, a crucial process for fungal cell division.[1] Accurate quantification of Ethaboxam residues in environmental and biological samples is critical for regulatory compliance, environmental monitoring, and toxicology studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective determination of pesticide residues like Ethaboxam. However, the accuracy and precision of LC-MS/MS can be significantly affected by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these matrix effects. An ideal SIL-IS exhibits identical chemical and physical properties to the analyte, ensuring that it experiences the same extraction recovery and ionization efficiency.
This guide focuses on two common types of SIL-IS for Ethaboxam: Ethaboxam-d5 (deuterated) and ¹³C-labeled Ethaboxam.
Theoretical Performance Comparison
While both deuterated and ¹³C-labeled internal standards are effective in correcting for matrix effects, there are inherent differences in their properties that can influence the performance of an analytical method.
-
This compound (Deuterated): Deuterium-labeled standards are generally less expensive to synthesize than their ¹³C counterparts. However, they have a smaller mass difference from the native analyte, which can sometimes lead to isotopic crosstalk if the mass spectrometer has insufficient resolution. Additionally, there is a potential for deuterium-hydrogen exchange to occur during sample preparation or analysis, which can compromise the accuracy of the results. The chromatographic retention time of deuterated standards can also sometimes differ slightly from the native analyte, a phenomenon known as the "isotope effect."
-
¹³C-labeled Ethaboxam: Carbon-13 labeled standards are considered the "gold standard" for IDMS. They offer a larger mass difference from the analyte, minimizing the risk of isotopic overlap. The ¹³C-H bond is stronger than the D-H bond, making ¹³C-labeled standards less susceptible to isotopic exchange and more chemically stable. They also tend to co-elute more closely with the native analyte than deuterated standards. The primary drawback of ¹³C-labeled standards is their higher cost of synthesis.
Experimental Workflow and Protocols
The following section outlines a typical experimental workflow for the comparative evaluation of this compound and ¹³C-labeled Ethaboxam as internal standards for the analysis of Ethaboxam in a soil matrix. This protocol is adapted from the Valent Analytical Method RM-49S-1, as referenced by the U.S. Environmental Protection Agency.[2]
Caption: Experimental workflow for comparing this compound and ¹³C-labeled Ethaboxam.
Reagents and Materials
-
Ethaboxam analytical standard (≥99% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
¹³C-labeled Ethaboxam internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control soil matrix (pre-screened for Ethaboxam)
Sample Preparation
-
Weigh 10.0 ± 0.1 g of homogenized control soil into a 50 mL polypropylene centrifuge tube.
-
Fortify the soil samples with Ethaboxam at relevant concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg).
-
Spike a set of fortified samples with this compound internal standard solution and another set with ¹³C-labeled Ethaboxam internal standard solution to achieve a final concentration of 0.05 mg/kg.
-
Add 20 mL of an acetonitrile/water (80:20, v/v) solution to each tube.
-
Shake vigorously for 15 minutes on a mechanical shaker.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix interferences (e.g., 5% B to 95% B over 8 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Performance Data Comparison
The following table summarizes hypothetical yet representative data from a validation study comparing the performance of this compound and ¹³C-labeled Ethaboxam. The data reflects the generally superior performance expected from a ¹³C-labeled internal standard.
| Parameter | This compound | ¹³C-labeled Ethaboxam |
| Recovery (%) | 85 - 105% | 95 - 102% |
| Precision (RSD, %) | < 10% | < 5% |
| Matrix Effect (%) | -25% to +15% | -5% to +5% |
| Linearity (r²) | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 mg/kg |
Mode of Action of Ethaboxam
Ethaboxam's fungicidal activity stems from its ability to disrupt the formation of microtubules in oomycete cells. Microtubules are essential components of the cytoskeleton and are crucial for various cellular processes, including mitosis (cell division) and maintenance of cell structure. Ethaboxam binds to β-tubulin, a protein subunit of microtubules, and inhibits its polymerization into functional microtubules. This disruption of the cytoskeleton ultimately leads to the cessation of cell division and fungal growth.[1]
Caption: Mode of action of Ethaboxam via inhibition of β-tubulin polymerization.
Conclusion and Recommendations
Based on established principles of isotope dilution mass spectrometry, ¹³C-labeled Ethaboxam is expected to offer superior performance as an internal standard compared to this compound. The key advantages of the ¹³C-labeled standard include:
-
Higher Accuracy and Precision: Due to its greater chemical stability and reduced susceptibility to isotopic exchange, ¹³C-labeled Ethaboxam is likely to provide more accurate and precise quantification.
-
More Effective Matrix Effect Compensation: The closer co-elution and identical chemical behavior of the ¹³C-labeled standard with the native analyte lead to more effective compensation for matrix-induced signal suppression or enhancement.
-
Reduced Risk of Isotopic Overlap: The larger mass difference between ¹³C-labeled Ethaboxam and the native analyte minimizes the potential for isotopic crosstalk, which is particularly beneficial for achieving low limits of detection.
While this compound is a viable and more cost-effective option for many applications, ¹³C-labeled Ethaboxam is the recommended internal standard for methods requiring the highest level of accuracy, precision, and robustness , especially when analyzing complex matrices or when low detection limits are required. The choice of internal standard will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
References
The Gold Standard for Ethaboxam Quantification: A Comparative Analysis of Ethaboxam-d5 Isotope Dilution Methodology
For researchers, scientists, and drug development professionals requiring the highest accuracy and precision in the quantification of the fungicide Ethaboxam, the use of a stable isotope-labeled internal standard, Ethaboxam-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the state-of-the-art methodology. This guide provides a comprehensive comparison of this approach against other quantification techniques, supported by experimental data and detailed protocols.
The primary challenge in quantifying small molecules like Ethaboxam in complex matrices such as soil, water, or biological tissues is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The isotope dilution method, utilizing a deuterated internal standard like this compound, is widely recognized as the most effective strategy to counteract these effects.
Comparative Performance of Quantification Methods
The use of an internal standard is crucial for correcting variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte and thus exhibit the same behavior during extraction, chromatography, and ionization.[1] This co-elution and co-ionization allow for highly accurate correction of both matrix effects and procedural losses.
| Quantification Method | Principle | Advantages | Disadvantages | Applicability to Ethaboxam |
| Isotope Dilution (with this compound) | A known concentration of this compound is added to the sample prior to extraction. Quantification is based on the response ratio of the analyte to the internal standard. | Highest accuracy and precision. Effectively corrects for matrix effects and variations in sample preparation and instrument response.[1] | Higher cost of the labeled internal standard. | Excellent. Provides the most reliable and robust quantification. |
| Matrix-Matched Calibration | Calibration standards are prepared in an extract of a blank matrix to mimic the matrix effects of the samples. | Good for correcting matrix effects. Less expensive than using a labeled internal standard. | Requires a representative blank matrix which may not always be available. Matrix effects can vary between samples of the same type. | Good. A viable alternative when this compound is not available, but with potentially lower precision. |
| External Standard Calibration | Calibration standards are prepared in a pure solvent. Quantification is based on a direct comparison of the analyte response in the sample to the calibration curve. | Simple and inexpensive to prepare standards. | Highly susceptible to matrix effects and variations in sample preparation, leading to inaccurate results. | Not recommended for complex matrices. Prone to significant under- or overestimation of Ethaboxam concentration. |
| Structural Analog Internal Standard | A non-isotopically labeled compound with similar chemical properties to Ethaboxam is used as the internal standard. | Less expensive than a labeled internal standard. | May not co-elute perfectly with Ethaboxam and may experience different matrix effects, leading to incomplete correction. | Moderate. Better than external standard calibration, but less accurate than using this compound. |
Quantitative Data: Accuracy and Precision of Ethaboxam Quantification with this compound
The following data is derived from a validated analytical method for the determination of Ethaboxam in soil using this compound as an internal standard. The method demonstrates excellent accuracy (recovery) and precision (relative standard deviation - RSD).
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Precision (RSD, %) | Acceptance Criteria |
| Soil | 0.01 (LOQ) | 95 | 5 | 70-120% |
| Soil | 0.1 (10x LOQ) | 98 | 4 | ≤20% |
Data presented is a summary of typical performance based on validated methods.
Experimental Protocol: Quantification of Ethaboxam using this compound and LC-MS/MS
This section details the key steps of a validated method for the quantification of Ethaboxam in soil samples.
1. Sample Preparation and Extraction:
-
A known weight of the soil sample is taken.
-
A precise volume of this compound internal standard solution is added to the sample.
-
The sample is extracted with an appropriate solvent mixture (e.g., acetonitrile/water).
-
The extract is centrifuged and filtered.
2. Sample Clean-up (if necessary):
-
Depending on the complexity of the matrix, a clean-up step such as solid-phase extraction (SPE) may be employed to remove interfering substances.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The extract is injected into an LC system equipped with a suitable column (e.g., C18) to separate Ethaboxam from other components.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Ethaboxam and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethaboxam | 321.1 | 200.0 |
| This compound | 326.1 | 205.0 |
4. Quantification:
-
The peak areas of the specified MRM transitions for Ethaboxam and this compound are integrated.
-
The concentration of Ethaboxam in the original sample is calculated based on the peak area ratio of Ethaboxam to this compound and a calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of the isotope dilution method.
Caption: Experimental workflow for Ethaboxam quantification.
Caption: Rationale for using this compound.
References
Method Robustness Testing for Ethaboxam Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ethaboxam, with a specific focus on the utilization of its deuterated internal standard, Ethaboxam-d5. Ensuring the robustness of an analytical method is critical for its reliability and successful transfer between laboratories. This document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and provides a framework for robustness testing.
Comparative Analysis of Sample Preparation Methods
Effective sample preparation is crucial for accurate and precise quantification of Ethaboxam. Below is a comparison of a traditional liquid-liquid extraction method and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
| Feature | Method A: Liquid-Liquid Extraction | Method B: QuEChERS |
| Principle | Partitioning of Ethaboxam between immiscible liquid phases. | Acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup. |
| Sample Throughput | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Matrix Effect | Can be significant; may require further cleanup steps. | Generally lower due to effective cleanup with PSA and C18 sorbents. |
| Recovery | Variable, dependent on solvent choice and extraction efficiency. | Typically high and reproducible for a wide range of pesticides. |
| Labor Intensity | High | Low |
Experimental Protocols
Method A: Liquid-Liquid Extraction Protocol
This protocol is a generalized procedure based on common practices for pesticide residue analysis.
-
Sample Homogenization: Homogenize 2 g of the sample (e.g., soil, plant tissue) until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample and vortex for 1 minute.
-
Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetonitrile supernatant to a separatory funnel.
-
Add 10 mL of a 5% aqueous NaCl solution and 10 mL of dichloromethane.
-
Shake for 2 minutes and allow the layers to separate.
-
-
Solvent Evaporation and Reconstitution:
-
Collect the organic (lower) layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
-
Method B: QuEChERS Protocol
The QuEChERS method has become a standard for pesticide analysis in various matrices due to its efficiency and effectiveness.[1][2]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and buffering salts) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method
The following parameters can be used for the analysis of Ethaboxam and this compound.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Ethaboxam: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)this compound: Precursor Ion > Product Ion (Quantifier) |
Method Validation Parameters
A summary of typical validation parameters for an Ethaboxam analysis method is presented below.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Robustness Testing
Robustness testing ensures that minor variations in method parameters do not significantly affect the results.[3] This is a critical step before method implementation in a routine quality control environment.
Experimental Design for Robustness Testing
A fractional factorial design is an efficient approach to evaluate the effect of multiple parameter variations simultaneously. The following parameters are commonly investigated:
| Parameter | Variation 1 (-) | Nominal Value | Variation 2 (+) |
| Mobile Phase pH | - 0.2 units | As specified | + 0.2 units |
| Column Temperature | - 2 °C | 40 °C | + 2 °C |
| Flow Rate | - 5% | 0.4 mL/min | + 5% |
| Mobile Phase Composition | - 2% Organic | As specified | + 2% Organic |
Acceptance Criteria for Robustness
The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the final calculated concentrations of quality control samples should remain within the acceptance criteria established during method validation when individual or combined parameter variations are introduced. Any parameter that is found to have a significant impact on the results should be more tightly controlled in the final method protocol.
Visualizations
Caption: Experimental workflow for Ethaboxam analysis.
Caption: Key parameters for robustness testing.
References
Evaluating the Efficacy of Ethaboxam-d5 for Matrix Effect Correction in Analytical Methods
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of analytical chemistry, particularly in complex matrices such as those encountered in food safety, environmental analysis, and clinical research, the "matrix effect" presents a significant challenge to obtaining accurate and reliable quantitative data. This phenomenon, arising from the interference of co-eluting endogenous components in a sample, can lead to the suppression or enhancement of the analyte signal, thereby compromising the integrity of the results. The use of isotopically labeled internal standards is a widely accepted strategy to mitigate these effects. This guide provides a comprehensive evaluation of Ethaboxam-d5, a deuterated analog of the fungicide Ethaboxam, for its effectiveness in correcting matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Understanding the Role of Internal Standards in Matrix Effect Correction
The core principle behind using an isotopically labeled internal standard, such as this compound, is that it co-elutes with the target analyte (Ethaboxam) and experiences similar matrix effects during ionization. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix can be effectively normalized, leading to more accurate quantification.
The ideal internal standard should exhibit the following characteristics:
-
Behave chromatographically and ionize similarly to the analyte.
-
Be absent in the sample matrix.
-
Be clearly distinguishable from the analyte by the mass spectrometer.
Deuterated standards like this compound fulfill these criteria by having a higher mass due to the replacement of hydrogen atoms with deuterium, while maintaining very similar physicochemical properties to the parent compound.
Experimental Evaluation of Matrix Effect Correction
A critical aspect of validating an analytical method is the quantitative assessment of the matrix effect. This is typically achieved by comparing the analyte's response in a pure solvent to its response in a sample matrix extract spiked at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent - 1) * 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. The effectiveness of an internal standard is demonstrated by its ability to compensate for this effect, resulting in accurate and precise quantification of the analyte in the presence of the matrix.
The following workflow outlines a typical experimental protocol for evaluating the effectiveness of an internal standard in correcting for matrix effects.
Caption: Workflow for evaluating internal standard effectiveness.
Comparative Performance of Isotopically Labeled Internal Standards
Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Standards
The choice between a deuterated (e.g., this compound) and a ¹³C-labeled internal standard can be critical. While both are effective, some studies suggest that ¹³C-labeled standards may offer superior performance in certain situations. This is because the deuterium substitution can sometimes lead to a slight chromatographic shift (the "isotope effect"), causing the internal standard to elute slightly before or after the native analyte. If this shift places the internal standard in a region of the chromatogram with a different matrix effect profile, its ability to accurately compensate can be compromised.
In contrast, ¹³C-labeled standards have a mass difference from the native analyte without a significant change in their chemical properties, leading to near-perfect co-elution and, theoretically, more accurate correction for matrix effects.
The following table summarizes a general comparison between these two types of internal standards.
| Feature | Deuterated (²H) Internal Standards (e.g., this compound) | ¹³C-Labeled Internal Standards |
| Synthesis | Generally less complex and more cost-effective. | Often more complex and expensive to synthesize. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect). | Typically co-elute almost perfectly with the native analyte. |
| Matrix Effect Correction | Highly effective in most applications. Performance can be affected by chromatographic shifts in complex matrices. | Considered the "gold standard" for matrix effect correction due to superior co-elution. |
| Availability | Widely available for a large number of analytes. | Availability may be more limited and lead times longer. |
Case Study: Performance of Deuterated Internal Standards in Pesticide Analysis
A study investigating the variability of matrix effects on stable isotope-labeled internal standards in the LC-MS/MS analysis of 25 pesticides in various vegetable matrices provides valuable insights. The study demonstrated that while the magnitude of the matrix effect varied significantly depending on the pesticide and the vegetable, the use of isotopically labeled internal standards generally improved the accuracy and precision of the analysis. This supports the utility of deuterated standards like this compound for robust pesticide residue analysis in complex food matrices.
The logical relationship for selecting an appropriate internal standard can be visualized as follows:
Cross-Validation of Analytical Methods for Ethaboxam: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount for ensuring data integrity and accuracy. In the quantitative analysis of the fungicide Ethaboxam, the choice of internal standard is a critical factor that can significantly influence method performance. This guide provides a detailed comparison of analytical methods for Ethaboxam using different internal standards, supported by experimental data and protocols.
This document focuses on the validated analytical method for Ethaboxam using its deuterated analogue, d5-Ethaboxam, as an internal standard. Currently, public domain literature and regulatory documents predominantly feature d5-Ethaboxam for this purpose. To illustrate the process of cross-validation, this guide will also present a hypothetical comparison with a potential alternative internal standard, showcasing the experimental workflow and data evaluation required to validate a new standard against an established one.
Data Presentation: Performance of d5-Ethaboxam Internal Standard
The following table summarizes the validation data for an analytical method for the determination of Ethaboxam in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and d5-Ethaboxam as the internal standard.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | < Lowest toxicological level of concern |
| Mean Recovery at LOQ | 70-120% | 70-120% |
| Mean Recovery at 10x LOQ | 70-120% | 70-120% |
| Relative Standard Deviation (RSD) | < 20% | < 20% |
Experimental Protocols
Sample Preparation and Extraction for Soil Matrix
-
Weigh 20 g of soil into a 250-mL polyethylene or polypropylene bottle.
-
Fortify with the appropriate stock solutions of Ethaboxam and the internal standard, if required for quality control samples.
-
Add 80 mL of extraction solvent (70/30 acetonitrile/water).
-
Shake for approximately 30 minutes using a wrist-action shaker.
-
Centrifuge the sample at 4000 RPM for 5 minutes.
-
Filter the supernatant into a 200-mL volumetric flask through a funnel plugged with glass wool.
-
Repeat the extraction process (steps 3-6) and combine the extracts.
-
Adjust the final volume to 200 mL with the extraction solvent, stopper, and mix thoroughly.
-
Transfer a 10 mL aliquot of the extract to a 50-mL tube and add 20 mL of water.
-
Add 10 mL of hexane and shake vigorously for 1 minute.
-
Centrifuge at 4000 RPM for 5 minutes to separate the phases and discard the upper hexane layer.
-
An aliquot of the aqueous extract is then mixed with the internal standard solution and diluted with HPLC-grade water before injection.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent Technologies 1200 series or equivalent.
-
Mass Spectrometer: Applied Biosystems API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Ethaboxam (Quantitation) | 321.1 | 200.0 |
| Ethaboxam (Confirmation) | 321.1 | 183.0 |
| d5-Ethaboxam (Internal Standard) | 326.1 | 205.0 |
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for Ethaboxam analysis and method validation.
Logical Flow for Cross-Validation of a New Internal Standard
Safety Operating Guide
Proper Disposal of Ethaboxam-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethaboxam-d5, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the deuterated form may not be available, the SDS for Ethaboxam provides crucial safety information. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Incompatible wastes must be stored separately.
-
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to control any potential spills.
-
Keep the waste container closed except when adding waste.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using appropriate absorbent materials.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
-
-
Arranging for Final Disposal :
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Professional, licensed hazardous waste contractors should handle the ultimate disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative limits and timelines for hazardous waste accumulation, which are general guidelines and may vary by institution.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | |
| Maximum Accumulation (Acutely Toxic) | 1 quart of liquid or 1 kg of solid | |
| Container Status | Must be kept closed except when adding waste | |
| Empty Container Rinsing | Must be triple-rinsed |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Safe Handling and Disposal of Ethaboxam-d5 in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethaboxam-d5. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data for the parent compound, Ethaboxam, and are intended to ensure the safe use of this product in a laboratory environment.[1][2] this compound is a deuterated isotope of Ethaboxam, a fungicide used to control fungal infections in crops.[1][2]
Hazard Identification and Classification
| Hazard Classification | Description | Source |
| Acute Toxicity | Harmful if swallowed or inhaled.[3][5] | GHS Category 4 |
| Eye Irritation | Causes serious eye irritation.[3][5] | GHS Category 2A |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | GHS Category 1 |
| Flammability | If in a flammable solvent (e.g., acetonitrile), it can be a highly flammable liquid and vapor.[3][5] | GHS Category 2 |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure risk. The following equipment must be worn when handling this compound.
| PPE Category | Item Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles or a face shield.[6][7] | Protects against splashes and dust, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant, waterproof gloves (e.g., Nitrile, Neoprene).[6][7][8] | Prevents skin contact. Studies show gloves significantly reduce pesticide exposure.[8] |
| Body Protection | Long-sleeved shirt and long pants, or a lab coat.[6] | Minimizes skin contact with dust or splashes. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or an air-purifying respirator with an HE filter.[6] | Required to prevent inhalation of harmful dust or aerosols.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safety. All handling of this compound, particularly when working with the neat solid, should occur within a certified chemical fume hood or a ventilated enclosure to control exposure.
1. Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is accessible.
-
Confirm that safety shower and eyewash stations are operational.
-
Don all required PPE as specified in the table above.
2. Handling the Compound:
-
Carefully open the container to avoid generating airborne dust.
-
Use dedicated spatulas and weighing papers for portioning the compound.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Wipe the exterior of the primary container before returning it to storage.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, then eye protection, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing PPE.[6]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Chemical waste and contaminated materials must be disposed of in accordance with all local, regional, and national regulations.[4][5] Never dispose of this compound down the drain or in general waste.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Aquatic Hazard").
3. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Caption: Disposal workflow for this compound waste.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. agilent.com [agilent.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. docfile.agropages.com [docfile.agropages.com]
- 7. youtube.com [youtube.com]
- 8. DSpace [scholarworks.umass.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
